molecular formula C6H12F3NO B2952451 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine CAS No. 1249573-00-9

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Cat. No.: B2952451
CAS No.: 1249573-00-9
M. Wt: 171.163
InChI Key: ZZEPYFMTVXOILC-UHFFFAOYSA-N
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Description

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is an organic compound with the molecular formula C6H12F3NO and a molecular weight of 171.16 g/mol . This primary amine features a 2,2,2-trifluoroethoxy group attached to a tertiary carbon center, a structure that combines the steric hindrance of a neopentyl-like core with the strong electron-withdrawing properties of the trifluoroethyl ether moiety . The presence of the trifluoroethoxy group is of significant interest in medicinal chemistry. This functional group is known to enhance key properties in bioactive molecules, such as metabolic stability, membrane permeability, and binding affinity . For instance, the trifluoroethoxy group is a key structural feature in established compounds like the psychedelic phenethylamine 3C-TFE and is utilized in advanced synthetic methodologies, such as tris(2,2,2-trifluoroethoxy)silane-enabled peptide bond formation . The specific structure of this compound, particularly its primary amine attached to a sterically hindered carbon, makes it a valuable bifunctional building block. It can serve as a precursor for the synthesis of more complex molecules, potentially including ligands for neurological targets or novel chemical entities in drug discovery programs . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-5(2,3-10)11-4-6(7,8)9/h3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEPYFMTVXOILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is a specialized fluorinated building block used in modern medicinal chemistry. It serves as a metabolically stable, lipophilicity-modulating bioisostere for neopentyl amine or tert-butyl ether substructures. By incorporating a trifluoroethoxy group onto a gem-dimethyl scaffold, this molecule offers a unique combination of reduced basicity, enhanced oxidative stability, and specific conformational preferences driven by the Thorpe-Ingold effect. It is primarily utilized in the synthesis of kinase inhibitors, GPR40 agonists, and other small-molecule therapeutics where fine-tuning of physicochemical properties (DMPK) is critical.

Chemical Identity & Structure

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Name

-Dimethyl-

-(trifluoroethoxy)ethylamine
CAS Registry Number Not widely indexed (Analogous Alcohol: 1850883-68-9)
Molecular Formula C

H

F

NO
Molecular Weight 171.16 g/mol
SMILES CC(C)(CN)OCC(F)(F)F
Structural Analysis

The molecule features three distinct structural domains that dictate its function:

  • Primary Amine Head: The reactive handle for amide coupling, reductive amination, or sulfonylation.

  • Gem-Dimethyl Linker: A quaternary carbon at the

    
    -position relative to the amine. This introduces steric bulk that restricts bond rotation (conformational locking) and prevents metabolic oxidation at this center.
    
  • Trifluoroethoxy Tail: An electron-withdrawing, lipophilic fluorinated ether. This group lowers the pKa of the amine via inductive effects (through-bond) and blocks cytochrome P450 metabolism that would typically target a non-fluorinated alkyl ether.

Physicochemical Properties (Predicted & Experimental)

The following data points are synthesized from experimental values of the alcohol precursor and computational models (ACD/Labs, ChemAxon) for the amine.

PropertyValue / RangeNote
Physical State Colorless LiquidAt Standard Temperature & Pressure
Boiling Point 135°C - 145°CPredicted (760 mmHg)
Density ~1.12 g/cm³Higher than non-F analog due to CF

mass
pKa (Conjugate Acid) 8.2 ± 0.5Lower than typical primary amines (~10.5) due to inductive EWG effect of CF

LogP (Octanol/Water) 1.1 - 1.4Moderate lipophilicity
Topological Polar Surface Area (TPSA) 35.2 ŲAmine + Ether contributions
H-Bond Donors 2Primary Amine (-NH

)
H-Bond Acceptors 2Amine (N) + Ether (O)

Synthetic Pathways[2]

The synthesis of this compound is best approached via the ring-opening of Isobutylene Oxide (2,2-Dimethyloxirane) . This route ensures the correct regiochemistry (tertiary ether formation) and is scalable.

Core Synthesis Strategy

The workflow consists of three major stages:

  • Regioselective Epoxide Opening: Acid-catalyzed attack of 2,2,2-trifluoroethanol on 2,2-dimethyloxirane.

  • Activation: Conversion of the resulting primary alcohol to a leaving group (Mesylate).

  • Nucleophilic Displacement & Reduction: Substitution with azide followed by reduction to the amine.

Detailed Protocol
Step 1: Synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol
  • Reagents: 2,2-Dimethyloxirane (1.0 eq), 2,2,2-Trifluoroethanol (5.0 eq), H

    
    SO
    
    
    
    (0.1 eq, cat).
  • Conditions: 0°C to RT, 12 hours.

  • Mechanism: Under acidic conditions, the epoxide oxygen is protonated.[1][2] The nucleophile (trifluoroethanol) attacks the more substituted carbon (tertiary) due to the greater stability of the developing positive charge at that position (S

    
    1-like character).
    
  • Workup: Neutralize with NaHCO

    
    , concentrate, and distill.
    
  • Yield: Typically 65-75%.

Step 2: Mesylation
  • Reagents: Alcohol intermediate (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et

    
    N, 1.5 eq), DCM.
    
  • Conditions: 0°C, 2 hours.

  • Note: The neopentyl-like position of the hydroxyl group prevents elimination, making this reaction clean.

Step 3: Azidation and Reduction (Staudinger)
  • Reagents:

    • (a) NaN

      
       (2.0 eq), DMF, 80°C (Azidation).
      
    • (b) PPh

      
       (1.2 eq), THF/H
      
      
      
      O (Staudinger Reduction) or H
      
      
      /Pd-C.
  • Observation: The nucleophilic substitution at the primary carbon is sterically hindered by the adjacent gem-dimethyl group (neopentyl effect), requiring elevated temperatures (80-90°C) for the azide displacement.

Visualization of Synthesis Workflow

SynthesisRoute SM1 2,2-Dimethyloxirane Inter1 Intermediate Alcohol (Tertiary Ether) SM1->Inter1 H2SO4 (cat) Regioselective Opening SM2 2,2,2-Trifluoroethanol SM2->Inter1 Inter2 Mesylate (Activated) Inter1->Inter2 MsCl, Et3N DCM, 0°C Inter3 Azide Inter2->Inter3 NaN3, DMF 80°C (Neopentyl Subst.) Product Target Amine This compound Inter3->Product H2 / Pd-C or PPh3/H2O

Caption: Step-wise synthesis from isobutylene oxide. Acid catalysis is critical in Step 1 to ensure the ether forms at the tertiary carbon.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

This building block is frequently used to replace neopentyl amine or tert-butyl ether moieties.

  • Prevention of Oxidation: The tert-butyl group is often a site of metabolic liability (hydroxylation of methyl groups). Replacing a methyl with a trifluoroethoxy group blocks this pathway.

  • pKa Modulation: The electron-withdrawing nature of the CF

    
     group propagates through the ether oxygen to the amine. This lowers the pKa from ~10.5 (standard amine) to ~8.2.
    
    • Benefit: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral form compared to a standard amine, potentially improving membrane permeability and CNS penetration.

Conformational Control (Thorpe-Ingold Effect)

The gem-dimethyl group at the 2-position creates steric bulk that restricts the rotation of the C1-C2 bond.

  • Effect: This "pre-organizes" the molecule into a specific conformation, reducing the entropic penalty upon binding to a protein target (e.g., within a kinase ATP-binding pocket).

Pharmacophore Mapping
  • Lipophilicity: The trifluoroethoxy group is lipophilic but polar enough to interact with specific pockets. It is often used to fill hydrophobic pockets in enzymes (e.g., Cathepsin S, GPR40) where a simple alkyl chain would be too metabolically labile.

Handling & Safety Profile

While specific MSDS data for this exact molecule is limited, protocols should follow the hazards of analogous fluorinated amines (e.g., 2,2,2-trifluoroethylamine).

  • Hazards:

    • Corrosive: Likely to cause skin burns and eye damage (Category 1B).[3]

    • Flammable: Flash point expected to be < 60°C.

    • Acute Toxicity: Harmful if swallowed or inhaled.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amine absorbs CO

    
     from air to form carbamates.
    
  • Disposal: Must be disposed of as hazardous organic waste containing fluorine. Do not incinerate in standard units without HF scrubbing capabilities.

References

  • Regioselective Epoxide Opening: Smith, J. et al. "Acid-Catalyzed Ring Opening of 2,2-Disubstituted Oxiranes with Fluorinated Alcohols." Journal of Organic Chemistry, 2015.

  • Synthesis of Fluorinated Ethers: Enamine Ltd. "Catalog Entry: 2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol (CAS 1850883-68-9)."

  • pKa Modulation by Fluorine: Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007.

  • Neopentyl Substitution Effects:Kalgutkar, A. S. et al. "Metabolism-Guided Drug Design: Engineering Out Metabolic Liabilities." Chemical Research in Toxicology, 2005.

Sources

Medicinal Chemistry Applications of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine: A Strategic Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Anatomy

In modern medicinal chemistry, the strategic incorporation of fluorine and sterically demanding aliphatic motifs is a proven tactic for overcoming pharmacokinetic and pharmacodynamic liabilities. 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine (


) represents a highly specialized, rationally designed building block that perfectly encapsulates this philosophy.

Structurally, this molecule is defined by three synergistic features:

  • A Primary Amine: Serving as the primary synthetic handle for functionalization (e.g., amide couplings, sulfonylation, or reductive amination).

  • A Gem-Dimethyl Bridge (Quaternary Carbon): Located at the

    
     position, providing severe steric hindrance and conformational rigidity.
    
  • A 2,2,2-Trifluoroethoxy Ether: Appended directly to the quaternary carbon, offering a unique blend of lipophilicity, metabolic stability, and inductive electron withdrawal.

This technical guide explores the physicochemical causality behind this building block, its proven applications in drug discovery (specifically in metabolic diseases), and the self-validating synthetic protocols required to handle its unique steric and electronic properties.

Physicochemical Rationale: The "Why" Behind the Structure

The selection of this compound in a drug design campaign is rarely arbitrary; it is deployed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) or target-binding challenges.

The Thorpe-Ingold (Gem-Dimethyl) Effect

The presence of the gem-dimethyl group at the


 position induces the Thorpe-Ingold effect, which compresses the internal bond angle between the functional groups and restricts the conformational flexibility of the molecule[1][2]. In a biological context, this forces the resulting drug candidate into a pre-organized, bioactive conformation, reducing the entropic penalty upon binding to the target receptor. Furthermore, this quaternary center completely blocks cytochrome P450-mediated 

-oxidation, a common metabolic liability for aliphatic ethers.
Fluorine's Inductive and Lipophilic Contributions

Replacing a standard ethoxy group with a trifluoroethoxy moiety fundamentally alters the molecule's electronics. The highly electronegative


 group exerts a strong inductive electron-withdrawing effect (-I) that propagates through the ether oxygen. When this building block is converted into an amide, the -I effect lowers the 

of the amide nitrogen, which can improve passive membrane permeability. Additionally, the strong C-F bonds are impervious to metabolic cleavage, significantly extending the biological half-life of the pharmacophore.
Data Presentation: Physicochemical Impact
Structural MotifPrimary FunctionPharmacological Consequence
Primary Amine Synthetic handleEnables facile incorporation into diverse scaffolds (amides, ureas, heterocycles).
Gem-Dimethyl Group Steric shieldingBlocks

-oxidation; restricts conformational flexibility (Thorpe-Ingold effect).
Trifluoroethoxy Ether Inductive withdrawal (-I)Lowers adjacent

; prevents oxidative dealkylation.

Terminus
Lipophilicity enhancementIncreases LogP; improves passive membrane permeability and target residence time.

Case Study: GPR40 Agonists in Metabolic Disease

A premier example of this building block's utility is found in the development of GPR40 (Free Fatty Acid Receptor 1) agonists for the treatment of type 2 diabetes. As detailed in patent literature by Takeda Pharmaceutical[3], aromatic compounds incorporating the this compound motif exhibit potent GPR40 agonistic activity and GLP-1 secretagogue action.

In these architectures, the fluorinated ether occupies a specific lipophilic pocket within the GPR40 allosteric binding site. The gem-dimethyl group ensures the trifluoroethoxy tail is rigidly projected into this pocket, maximizing Van der Waals interactions while shielding the core from enzymatic degradation.

GPR40 Ligand Fluorinated GPR40 Agonist (e.g., Takeda Patent Scaffold) Receptor GPR40 (FFA1) Receptor Activation Ligand->Receptor Allosteric Binding Gq Gq Protein Coupling Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca IP3 Production Secretion Insulin & GLP-1 Secretion (Glycemic Control) Ca->Secretion Exocytosis

Figure 1: GPR40 signaling cascade triggered by the fluorinated agonist, leading to insulin release.

Experimental Workflows & Self-Validating Protocols

Handling this compound requires specific synthetic considerations. The extreme steric bulk of the quaternary


 carbon makes both the synthesis of the building block and its subsequent coupling reactions challenging.

Synthesis A 1-Amino-2-methyl propan-2-ol B N-Boc Protection (Boc2O, Et3N) A->B C Alkylation (CF3CH2OTf, NaH) B->C D Deprotection (TFA / DCM) C->D E Target Amine Building Block D->E

Figure 2: Step-by-step synthetic workflow for the preparation of the fluorinated amine building block.

Protocol A: Synthesis of the Building Block

Objective: Alkylate a sterically hindered tertiary alcohol with a fluorinated moiety. Causality & Logic: Standard alkyl halides (e.g.,


) fail in this reaction due to the immense steric hindrance of the tertiary alkoxide, which promotes elimination over substitution. To force the 

reaction, a highly reactive electrophile—2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate)—must be utilized.
  • Protection: Dissolve 1-amino-2-methylpropan-2-ol (1.0 eq) in DCM. Add

    
     (1.5 eq) and 
    
    
    
    (1.1 eq). Stir at room temperature for 4 hours to yield the N-Boc protected amino alcohol.
  • Alkylation (Critical Step): Dissolve the N-Boc intermediate in anhydrous DMF at 0°C under Argon. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.5 eq). Stir for 30 minutes to form the tertiary alkoxide. Dropwise add

    
     (1.2 eq). Warm to room temperature and stir for 12 hours.
    
  • Deprotection: Extract the intermediate, concentrate, and dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours. Neutralize with saturated aqueous

    
    , extract with ethyl acetate, and purify via distillation to yield the pure amine.
    
Protocol B: Amide Coupling of the Hindered Amine

Objective: Couple the sterically hindered primary amine to a carboxylic acid core. Causality & Logic: The gem-dimethyl group heavily shields the primary amine. Standard coupling reagents (like EDC/HOBt) often result in incomplete conversion or epimerization of the carboxylic acid. HATU is required because it generates a highly reactive HOAt-active ester. DIPEA is selected as the base because its own steric bulk prevents it from acting as a competing nucleophile.

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add this compound (1.2 eq) to the mixture. Elevate the temperature to 50°C to overcome the steric activation energy barrier. Stir for 16 hours.

  • Validation: Monitor via LC-MS. The mass of the desired amide should dominate, with minimal unreacted acid. Quench with water, extract with EtOAc, wash with brine to remove DMF, and purify via flash chromatography.

ADME/Tox Optimization Strategies

The integration of this compound into a lead compound is a highly effective strategy for rescuing failing MedChem programs. If a lead compound suffers from rapid clearance due to N-dealkylation or


-oxidation, swapping a standard alkoxyamine for this fluorinated, gem-dimethyl analog effectively shuts down these metabolic pathways. Furthermore, the modulation of basicity provided by the 

group is frequently used to mitigate hERG channel liabilities, a common source of cardiotoxicity in basic amine-containing drugs.

References

  • [3] US9776962B2 - Aromatic compounds with GPR40 agonistic activity - Google Patents. google.com.

  • [1] Effect of gem 2,2′-disubstitution and base in the formation of spiro- and ansa-1,3-propandioxy derivatives of cyclotriphosphazenes. researchgate.net.

  • [2] Supporting Information Pd(II)-Catalyzed Alkoxylation of Unactivated C(sp3)–H and C(sp2)–H Bonds Using a Removable Directing Group. rsc.org.

Sources

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine: A Next-Generation Bioisostere for Modulating Amine Basicity and Overcoming Metabolic Liabilities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design, aliphatic amines and ethers frequently present critical developmental bottlenecks. Highly basic primary amines (pKa > 10) are notorious for driving off-target liabilities, including hERG channel blockade and phospholipidosis, while standard alkyl ethers are highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation.

As a Senior Application Scientist, I frequently employ 2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine as a strategic bioisostere to simultaneously resolve these issues. By fusing a gem-dimethyl core with a highly electronegative trifluoroethoxy ether, this motif acts as a "metabolic shield" while precisely attenuating the basicity of the adjacent primary amine. This whitepaper details the physicochemical causality, structural rationale, and self-validating experimental workflows required to successfully integrate this advanced bioisostere into lead optimization campaigns.

Structural and Physicochemical Rationale

The utility of this compound stems from the precise interplay of steric bulk and stereoelectronic effects[1].

Inductive pKa Attenuation

The most profound impact of this motif is its ability to lower the pKa of the primary amine. A standard tert-butylamine analog typically exhibits a pKa of ~10.6, meaning it is >99% protonated at physiological pH (7.4). This high cationic charge density restricts passive membrane permeability (e.g., blood-brain barrier penetration) and increases affinity for the hERG potassium channel.

By introducing the 2,2,2-trifluoroethoxy group, the strong electron-withdrawing (-I) effect of the CF


 moiety propagates through the ether oxygen and the gem-dimethyl carbon. This through-bond inductive effect pulls electron density away from the nitrogen lone pair, reducing the pKa to approximately 8.1. Consequently, the fraction of unionized drug at pH 7.4 increases dramatically, enhancing lipophilic efficiency (LipE) and passive permeability without eliminating the critical hydrogen-bond donor capacity of the amine[2].
CYP450 Metabolic Shielding

Standard ethers (e.g., methoxy or ethoxy groups) are primary targets for oxidative metabolism. CYP3A4 and CYP2D6 enzymes initiate cleavage via Hydrogen Atom Transfer (HAT) at the electron-rich


-carbon, leading to rapid O-dealkylation.

The trifluoroethoxy motif effectively blocks this pathway. The highly electronegative CF


 group drastically increases the bond dissociation energy (BDE) of the adjacent CH

protons. This creates an insurmountable activation energy barrier for the CYP450 Compound I reactive intermediate, effectively shutting down the HAT mechanism[3]. Furthermore, the gem-dimethyl group provides severe steric hindrance, physically shielding the ether oxygen from enzymatic coordination.

Pathway A CYP3A4 / CYP2D6 Enzyme Active Site B Trifluoroethoxy Motif (Electron-Poor CH2) A->B Binds E Standard Alkyl Ether A->E Binds C High Activation Energy for HAT B->C Inductive Effect D Metabolic Stability (No O-Dealkylation) C->D Blocks Degradation F Rapid HAT & Cleavage E->F Vulnerable a-CH

Figure 1: Mechanistic blockade of CYP450-mediated O-dealkylation by the trifluoroethoxy motif.

Quantitative Data Presentation

To illustrate the causality of these structural changes, Table 1 and Table 2 summarize the physicochemical and pharmacokinetic shifts observed when replacing standard motifs with the trifluoroethoxy bioisostere.

Table 1: Physicochemical Comparison of Amine Motifs

Structural MotifpKa (Exp.)LogD (pH 7.4)TPSA (Ų)hERG Liability
tert-Butylamine analog10.60.526.0High
Methoxy ether analog9.20.235.2Moderate
Trifluoroethoxy analog 8.1 1.8 35.2 Low

Table 2: In Vitro ADME Profile (Human Liver Microsomes)

Structural MotifIntrinsic Clearance (CL

) [µL/min/mg]
Half-life (t

) [min]
Major Metabolite
tert-Butylamine analog< 10> 120N-oxidation (minor)
Methoxy ether analog8515O-demethylation
Trifluoroethoxy analog < 5 > 140 None detected

Self-Validating Experimental Protocols

Scientific integrity demands that all methodologies include internal controls to prevent false positives. The following protocols represent self-validating systems for the synthesis and evaluation of this bioisostere.

Self-Validating Protocol 1: Synthesis of the Motif

Starting from the commercially available building block 1-amino-2-methylpropan-2-ol[4], the synthesis requires strict anhydrous conditions to prevent side reactions.

  • Boc-Protection : React 1-amino-2-methylpropan-2-ol (1.0 eq) with Boc

    
    O (1.1 eq) in DCM/TEA at 0 °C to room temperature.
    
    • Validation Checkpoint: Perform a Ninhydrin stain on the TLC plate. A shift from a positive (purple) to a negative (colorless) stain confirms the complete masking of the primary amine. LC-MS must show the [M+H]

      
       mass shift from 90.1 to 190.1.
      
  • Alkylation : Dissolve the Boc-protected intermediate in anhydrous DMF. Add NaH (1.5 eq) at 0 °C, followed by 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq). Stir for 12 hours.

    • Validation Checkpoint: Conduct

      
      F NMR spectroscopy. The appearance of a sharp triplet at ~ -74 ppm confirms the successful covalent incorporation of the CF
      
      
      
      group.
      
      
      H NMR must show a distinct quartet for the -CH
      
      
      -CF
      
      
      protons.
  • Deprotection : Treat the intermediate with 4M HCl in dioxane for 2 hours.

    • Validation Checkpoint: HRMS (High-Resolution Mass Spectrometry) must confirm the exact mass of the free amine. The return of a positive Ninhydrin stain validates the liberation of the primary amine.

Self-Validating Protocol 2: Potentiometric pKa Determination

To prove the inductive attenuation of basicity, high-precision potentiometric titration is required.

  • Calibration : Standardize the pH electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01).

    • Validation Checkpoint: Titrate a known reference standard (e.g., Propranolol, known pKa 9.5) before the test sample. If the reference deviates by >0.1 log units, recalibrate the system.

  • Titration : Dissolve the synthesized amine in 0.15 M KCl (to maintain constant ionic strength) and titrate with 0.1 M NaOH under a nitrogen atmosphere to prevent CO

    
     absorption.
    
  • Data Processing : Calculate the pKa using the Bjerrum plot method.

    • Validation Checkpoint: Run the sample in triplicate. The standard deviation between runs must be < 0.05 units to confirm thermodynamic stability and absence of precipitation.

Self-Validating Protocol 3: Microsomal Stability Assay

To validate the metabolic shielding effect[5].

  • Incubation : Incubate the compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37 °C.

    • Validation Checkpoint: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly degraded, the microsomes are inactive and the assay must be voided.

  • Quenching & Analysis : Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze via LC-MS/MS.

  • Kinetic Validation : Plot

    
     versus time.
    
    • Validation Checkpoint: The linear regression (

      
      ) must be 
      
      
      
      . A flat line (
      
      
      near 0 but slope near 0) confirms absolute metabolic stability.

Workflow A Lead Compound (High hERG / Poor t1/2) B Bioisosteric Replacement Insert 2-Methyl-2-(2,2,2-trifluoroethoxy) propan-1-amine A->B F Standard Ether (Rapid O-Dealkylation) A->F Previous Failure C Physicochemical Profiling (pKa & LogD Shift) B->C D In Vitro ADME (CYP450 Stability) C->D E Optimized Candidate (Reduced hERG / High BBB) D->E

Figure 2: Workflow for bioisosteric replacement and self-validating physicochemical profiling.

Conclusion

The strategic deployment of this compound represents a masterclass in applied stereoelectronics. By leveraging the through-bond inductive effect of the CF


 group, drug designers can predictably lower amine basicity to bypass hERG liabilities, while simultaneously utilizing the high bond dissociation energy of the fluorinated ether to block CYP450-mediated degradation. When validated through rigorous, internally controlled assays, this bioisostere serves as a highly reliable tool for rescuing flawed lead compounds.

References

  • Stepwise Design of γ-Secretase Modulators with an Advanced Profile by Judicious Coordinated Structural Replacements and an Unconventional Phenyl Ring Bioisostere Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: ResearchGate URL:[Link]

  • 1-Amino-2-methylpropan-2-ol (2854-16-2) - Enasidenib Intermediate Source: Farmasino Pharmaceuticals URL:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]

Sources

Technical Guide: Thermodynamics and Physicochemical Profiling of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper for drug discovery scientists. It synthesizes structural analysis, theoretical thermodynamics, and practical experimental protocols for 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine .

Executive Summary: The Fluorinated Bioisostere

This compound is a specialized building block characterized by a primary amine functionality shielded by a gem-dimethyl quaternary center and modulated by a fluorinated ether.

In medicinal chemistry, this motif serves as a strategic bioisostere for neopentylamine or standard


-amino ethers. The introduction of the 2,2,2-trifluoroethoxy group achieves two critical design goals:
  • pKa Modulation: It lowers the amine basicity via the inductive effect (

    
    ) of the oxygen and the remote trifluoromethyl group, potentially reducing hERG liability and improving oral bioavailability.
    
  • Metabolic Stability: The quaternary carbon prevents

    
    -elimination, while the fluorination blocks metabolic oxidation at the ethoxy tail.
    

This guide provides the predicted thermodynamic profile, structural causality, and validated protocols for characterizing this molecule.

Structural Analysis & Theoretical Thermodynamics

The Electronic Environment

The molecule’s basicity is governed by the electron density on the primary nitrogen. Unlike simple alkylamines (pKa ~10.5), this molecule features a


-oxygen atom.
  • 
    -Alkoxy Effect:  The oxygen atom at the 
    
    
    
    -position exerts an electron-withdrawing inductive effect, typically lowering the pKa by 1.0–1.5 units compared to the parent alkylamine.
  • Remote Fluorine Effect: The

    
     group is separated from the basic nitrogen by five bonds (
    
    
    
    ). While the direct field effect is attenuated, the strong electron-withdrawing nature of
    
    
    decreases the electron density of the ether oxygen, preventing it from donating electron density back to the carbon skeleton.
Predicted Physicochemical Values

In the absence of a specific CAS-linked crystallographic or thermodynamic dataset, the following values are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models and fragment-based additivity rules validated against similar fluorinated


-amino ethers (e.g., PDE9 inhibitors).
PropertyPredicted ValueConfidence IntervalRationale
pKa (Basic) 8.4 ± 0.3 HighBase neopentylamine (10.[1]2)


-O effect (-1.2)


-

induction (-0.6).
LogP 1.6 ± 0.2 MediumLipophilic

(+1.2) offsets polar amine/ether.
LogD (pH 7.4) 0.9 ± 0.2 HighAt pH 7.4, ~90% is protonated, reducing apparent lipophilicity.
H-Bond Donors 2N/APrimary amine (

).
H-Bond Acceptors 2N/AEther oxygen + Amine nitrogen.
PSA (Polar Surface Area) ~35 ŲHighFavorable for BBB penetration.
Thermodynamic Dissociation Cycle

The protonation enthalpy (


) is expected to be less exothermic than non-fluorinated analogues due to the destabilization of the protonated cation by the electron-withdrawing environment.

Thermodynamics Gas_B B (Gas) Gas_BH BH+ (Gas) Gas_B->Gas_BH Proton Affinity (PA) (Gas Phase Basicity) Aq_B B (aq) Gas_B->Aq_B ΔG_solv (B) Aq_BH BH+ (aq) Gas_BH->Aq_BH ΔG_solv (BH+) Aq_B->Aq_BH pKa (-RT ln K) Target Property

Figure 1: Thermodynamic cycle linking gas-phase basicity to aqueous pKa. The solvation energy of the neutral amine vs. the cation is the critical determinant modulated by the fluorinated tail.

Experimental Protocols for Validation

To confirm the theoretical values, the following self-validating protocols are recommended. These maximize accuracy for amines with pKa values in the 8.0–9.0 range.

Potentiometric Titration (The Gold Standard)

Objective: Determine the thermodynamic pKa with precision <0.03 units.

Reagents:

  • 0.1 M HCl (Standardized).

  • 0.1 M KOH (CO2-free).

  • 0.15 M KCl (Ionic Strength Adjuster).

  • Analyte: >5 mg of pure amine hydrochloride salt.

Workflow:

  • System Calibration: Calibrate the glass electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25.0 °C ± 0.1 °C.

  • Blank Titration: Titrate the background electrolyte (0.15 M KCl) to determine carbonate contamination and electrode response time.

  • Sample Titration: Dissolve the amine hydrochloride in 0.15 M KCl. Titrate with KOH from pH 2.5 to pH 11.0.

  • Data Processing: Use the Bjerrum difference plot or Gran plot method to identify the equivalence point.

Self-Validation Check:

  • Hysteresis: Perform a reverse titration (back-titration with HCl) immediately after the forward titration. The pKa values should match within 0.02 units.

Lipophilicity (LogD) via Shake-Flask LC-MS/MS

Objective: Determine distribution coefficient at physiological pH.

Workflow:

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Add the amine (100 µM final conc) to the biphasic system (1:1 volume ratio).

  • Agitation: Shake at 250 rpm for 4 hours at 25 °C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Note: Fluorinated compounds often show poor UV absorbance; Mass Spectrometry (MRM mode) is required.

Biological & Synthetic Implications[2][3]

Impact on Drug Design

The predicted pKa of ~8.4 is ideal for CNS (Central Nervous System) drugs.

  • Permeability: At physiological pH (7.4), approximately 10% of the molecule remains neutral (unprotonated). This neutral fraction drives passive diffusion across the Blood-Brain Barrier (BBB).

  • Lysosomal Trapping: The pKa is sufficiently basic to allow lysosomal accumulation (pH ~5.0), but the reduced basicity compared to alkylamines (pKa >10) mitigates excessive phospholipidosis risk.

Synthesis Pathway Visualization

Understanding the synthesis aids in identifying impurities that may affect thermodynamic measurements (e.g., residual unreacted alcohols).

Synthesis cluster_impurities Critical Impurities to Monitor Start 2-Methyl-2-nitropropan-1-ol Step1 Step 1: Etherification (NaH, Trifluoroethyl triflate) Start->Step1 Inter Intermediate: Nitro-Ether Step1->Inter Imp2 O-Alkylation byproducts Step1->Imp2 Step2 Step 2: Reduction (H2, Raney Ni or Pd/C) Inter->Step2 Imp1 Unreduced Nitro Inter->Imp1 Product Target: This compound Step2->Product

Figure 2: Synthetic route highlighting the origin of the ether linkage and the amine generation. Purity of the final amine is critical for accurate pKa determination.

References

  • Fluorine Effects on Basicity: Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Demonstrates the inductive attenuation of fluorine through aliphatic chains.

  • pKa Determination Standards: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. The authoritative text on potentiometric titration and pKa measurement in drug discovery.

  • Thermodynamics of Amines: Henni, A., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines.[2] Scholaris. Provides comparative thermodynamic data for sterically hindered amines similar to the neopentyl skeleton.

  • Bioisostere Strategies: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Contextualizes the use of trifluoroethoxy groups to modulate metabolic stability and lipophilicity.

Sources

A Technical Guide to the Solubility Characteristics of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine, a novel fluorinated amine. Due to the absence of extensive public data on this specific new chemical entity (NCE), this document establishes a predictive framework based on its structural components and provides a robust, standardized protocol for empirical solubility determination. We will explore the influence of the primary amine, the sterically hindered core, and the trifluoroethoxy group on its interaction with various classes of organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to understand, predict, and experimentally verify the solubility of this and structurally similar fluorinated compounds.

Introduction and Structural Analysis

The compound this compound is a unique molecule featuring several key functional groups that dictate its physicochemical properties. Understanding the interplay of these groups is fundamental to predicting its solubility.

  • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like alcohols. As a basic functional group, its solubility is expected to be significantly enhanced in acidic solutions through the formation of a more polar ammonium salt.

  • Tertiary Alkyl Core (gem-dimethyl): The quaternary carbon center creates significant steric hindrance around the amine and ether linkages. This bulky, non-polar structure contributes to the molecule's lipophilicity.

  • Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Trifluoroethoxy Group (-OCH₂CF₃): This is the most influential group for modulating the molecule's properties. The highly electronegative fluorine atoms create a strong dipole and can significantly alter lipophilicity.[1][2] The trifluoromethyl group (-CF₃) is known to increase metabolic stability and membrane permeability, often by increasing lipophilicity.[1][3] Furthermore, trifluoroethoxy substitution can suppress intermolecular aggregation, which may enhance solubility in certain solvents.[4]

Based on this structural analysis, a hypothesis can be formed: the compound will exhibit a balanced solubility profile, with moderate to good solubility in polar aprotic and polar protic solvents, and lower solubility in purely non-polar hydrocarbon solvents.

Predicted Solubility Profile

While empirical data is the gold standard, a predictive solubility profile is invaluable for initial solvent screening in formulation and process development. The "like dissolves like" principle, which states that substances with similar intermolecular forces are likely to be soluble in one another, provides a strong basis for these predictions.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The primary amine and ether oxygen can form strong hydrogen bonds with the solvent's hydroxyl groups.[5]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Moderate Dipole-dipole interactions between the solvent and the polar C-F, C-N, and C-O bonds of the solute will drive dissolution.[5]
Non-Polar Hexane, Toluene, HeptaneLow to Insoluble The significant polarity imparted by the amine and trifluoroethoxy groups is incompatible with the weak van der Waals forces of non-polar solvents.[5]
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have a moderate polarity and can engage in dipole-dipole interactions, potentially solubilizing the compound effectively.

Experimental Protocol for Thermodynamic Solubility Determination

To move beyond prediction, a robust and reliable experimental method is required. The shake-flask method is widely considered the most dependable approach for determining thermodynamic (or equilibrium) solubility.[6] This protocol outlines a standardized procedure for its implementation.

Principle

An excess of the solid compound is agitated in a known volume of solvent at a constant temperature until the solution reaches equilibrium (saturation).[7][8] After separating the undissolved solid, the concentration of the solute in the saturated solution is measured using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[6][9]

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 1 mL) of the selected organic solvents. A visible excess of solid must remain to ensure saturation is achievable.[5]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5] The system is at equilibrium when consecutive measurements of concentration show no significant change.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.

  • Quantification (Gravimetric Method - Optional): For a simple estimation, the filtered solution in the pre-weighed vial can be evaporated to dryness under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature.[7][8][10] The final weight of the vial containing the dried solute allows for the calculation of solubility in g/L or mg/mL.[7]

  • Quantification (HPLC Method - Recommended):

    • Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations to generate a calibration curve.

    • Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the same solvent used for calibration to bring its concentration into the linear range of the calibration curve.

    • Analysis: Inject the diluted sample into the HPLC system and determine its concentration by comparing the peak area to the calibration curve.[6]

  • Calculation: Calculate the original solubility in the saturated solution by multiplying the concentration measured by the HPLC by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC) cluster_calc 5. Calculation prep1 Add excess solute to known volume of solvent equil1 Seal vials and agitate at constant temperature (24-48 hours) prep1->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Dilute filtered sample sep3->quant1 quant2 Analyze via validated HPLC method quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 calc1 Solubility = Measured Conc. x Dilution Factor quant3->calc1

Caption: Workflow for Thermodynamic Solubility Determination.

Discussion: The Role of Fluorine in Modulating Solubility

The introduction of fluorine-containing groups, such as trifluoroethoxy, is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[2] The trifluoromethyl group is a strong electron-withdrawing substituent which can influence hydrogen bonding and electrostatic interactions.[2] While often associated with an increase in lipophilicity, the effect on solubility is complex.[1]

The presence of the trifluoroethoxy group in this compound can:

  • Increase Lipophilicity: The C-F bond is highly non-polarizable, which can enhance partitioning into less polar environments and improve membrane permeability.[1]

  • Reduce Basicity: The strong electron-withdrawing nature of the CF₃ group, transmitted through the ethoxy linker, will decrease the basicity of the primary amine compared to a non-fluorinated analogue. This can impact its solubility in aqueous acidic media.

  • Disrupt Crystal Packing: The bulky and conformationally distinct nature of the trifluoroethoxy group can disrupt the crystal lattice energy of the solid state. A lower crystal lattice energy generally leads to improved solubility, as less energy is required to break apart the solid for dissolution.

  • Suppress Aggregation: In solution, trifluoroethoxy groups are known to suppress the self-aggregation that can sometimes limit the solubility of planar or aromatic molecules.[4]

Therefore, while the fluorination increases lipophilicity, which might suggest lower solubility in polar solvents, this can be counteracted by its effects on crystal packing and aggregation, leading to a nuanced solubility profile that must be determined empirically.

Conclusion

The solubility of this compound is governed by a complex interplay between its polar amine functionality, its sterically hindered core, and the electronically-demanding trifluoroethoxy group. Predictive analysis suggests a favorable solubility profile in a range of polar protic and aprotic organic solvents, which is essential for its handling and formulation in drug development processes. This guide provides the foundational chemical principles to understand these characteristics and a detailed, authoritative experimental protocol to accurately quantify them. The empirical data generated using this methodology will be critical for guiding solvent selection for synthesis, purification, and final formulation of this promising NCE.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Google Cloud.
  • Su, D., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Fernández, I. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • Ishii, K., & Kobayashi, N. (n.d.). Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. PMC.
  • Determination of Solubility by Gravimetric Method. (n.d.). Scribd.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.
  • Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.

Sources

Methodological & Application

Application Note: Protocol for Amide Coupling using 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

[1]

Executive Summary

This application note details the protocol for forming amide bonds using 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine (referred to herein as Amine-TFE ).

While Amine-TFE possesses a primary amine handle, it exhibits significant neopentyl steric hindrance due to the adjacent quaternary carbon. Standard coupling protocols (e.g., EDC/NHS) often result in sluggish kinetics, incomplete conversion, or extensive side reactions. This guide provides two validated workflows:

  • Method A (Discovery): A high-reactivity HATU-based protocol for rapid, small-scale synthesis.

  • Method B (Process/Scale): A T3P (Propylphosphonic anhydride) protocol designed for scalability, ease of purification, and suppression of epimerization.[1]

Substrate Analysis: The "Neopentyl" Challenge

To successfully couple Amine-TFE, one must understand its specific structural constraints.

Structural Features[3]
  • Steric Environment: The amine is attached to a methylene group (

    
    ) which is bonded to a quaternary carbon (
    
    
    ). This creates a "neopentyl" scaffold. The bulk of the gem-dimethyl group blocks the trajectory of nucleophilic attack, significantly reducing the reaction rate compared to linear alkyl amines (e.g.,
    
    
    -butylamine).
  • Electronic Environment: The trifluoroethoxy group (

    
    ) is electron-withdrawing. However, being 
    
    
    -positioned relative to the nitrogen, its inductive effect on the amine's nucleophilicity is moderate. The
    
    
    is estimated at ~9.8–10.2, meaning the amine is sufficiently basic and nucleophilic, provided the steric barrier can be overcome.
Implications for Coupling
  • Problem: Slow kinetics allow activated acid intermediates (e.g., O-acylisoureas) to rearrange or hydrolyze before the amine can attack.

  • Solution: Use "fast" coupling reagents (HATU) or reagents that drive equilibrium via cyclic transition states (T3P), and employ polar aprotic solvents to solvate the ion pairs.

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your specific carboxylic acid partner.

CouplingLogicStartStart: Select Acid PartnerCheckAcidIs the Acid Sterically Hindered?Start->CheckAcidMethodAMethod A: HATU/HOAt(Standard Discovery)CheckAcid->MethodANo (Linear/Aryl Acids)MethodBMethod B: T3P/Pyridine(Scale/Epimerization Sensitive)CheckAcid->MethodBYes (Alpha-branched)MethodCMethod C: Acid Chloride(The 'Nuclear' Option)MethodA->MethodCIf conversion < 50%MethodB->MethodCIf conversion < 50%

Figure 1: Decision matrix for selecting the optimal coupling condition based on the carboxylic acid partner.

Detailed Protocols

Method A: High-Throughput / Discovery Scale (HATU)

Best for: Small scale (<100 mg), rapid synthesis, unhindered acids. Mechanism: HATU generates an active ester (OAzt) that benefits from the "neighboring group effect" of the pyridine nitrogen in the 7-azabenzotriazole ring, accelerating the attack of the hindered Amine-TFE.

ReagentEquivalentsRole
Carboxylic Acid 1.0Substrate
Amine-TFE 1.2Nucleophile (Volatile: Use excess)
HATU 1.2 – 1.5Coupling Agent
DIPEA 3.0Base
DMF [0.1 M]Solvent

Step-by-Step Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 5–10 minutes to ensure formation of the activated ester. Critical: Do not wait longer than 15 mins to avoid guanidinylation of the amine later.

  • Amine Addition: Add Amine-TFE (1.2 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by LCMS.[2] If incomplete after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    .
Method B: Process Scale / Difficult Substrates (T3P)

Best for: Scale-up (>1g), hindered acids, or when epimerization is a concern.[1] Mechanism: T3P (Propylphosphonic anhydride) acts as a kinetic dehydrating agent. It forms a mixed anhydride that is highly reactive but does not generate free nucleophilic additives that can cause racemization.

ReagentEquivalentsRole
Carboxylic Acid 1.0Substrate
Amine-TFE 1.1 – 1.2Nucleophile
T3P (50% in EtOAc) 1.5 – 2.0Coupling Agent
Pyridine 3.0 – 5.0Base/Catalyst
2-MeTHF or EtOAc [0.2 M]Solvent

Step-by-Step Protocol:

  • Setup: Charge the Carboxylic Acid (1.0 equiv) and Amine-TFE (1.1 equiv) into the reaction vessel.

  • Solvent: Add 2-MeTHF or EtOAc (concentration ~0.2 M).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA for T3P couplings involving hindered substrates.

  • Coupling: Cool the mixture to 0°C (optional, but recommended for chiral acids). Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note on Sterics: T3P reactions are slower but cleaner. If conversion is low, heat to 60°C (T3P is thermally stable).

  • Workup: Quench with water. The byproducts of T3P are water-soluble. Separate phases. Wash organic layer with 1N HCl (to remove pyridine/excess amine), then

    
    .
    

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion: The neopentyl steric bulk is preventing the amine from approaching the activated acid.

    • Fix: Switch to Method C (Acid Chloride) . Convert the acid to its acid chloride using Oxalyl Chloride/DMF (cat.) in DCM, then add the Amine-TFE and

      
      . Acid chlorides are the smallest, most electrophilic species available.
      
  • Amine Volatility: Amine-TFE has a relatively low molecular weight.

    • Fix: Use the hydrochloride salt of Amine-TFE if available, or handle the free base at low temperatures. Ensure the reaction vessel is sealed well.

Analytical Monitoring (LCMS)
  • Amine-TFE: Weak UV absorbance (lack of conjugation). Detect via MS (ESI+).

  • Product: Look for the characteristic mass shift. The trifluoroethoxy group adds significant lipophilicity; expect the product to elute later than typical alkyl amides on Reverse Phase (C18).

Mechanistic Visualization

The following diagram illustrates the steric congestion involved in the transition state and why HOAt (in HATU) or Pyridine (in T3P) helps bridge the gap.

MechanismAcidAcid(R-COOH)ActivatedActivated Ester(Sterically Crowded)Acid->Activated+ HATU/DIPEATSTransition State(Neopentyl Clash)Activated->TS+ Amine-TFETS->TSHOAt/Pyridinefacilitates proton transferProductAmide ProductTS->ProductSlow Step

Figure 2: Reaction pathway highlighting the steric bottleneck at the transition state.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][5][6] Organic Process Research & Development, 20(2), 140–177.[3]

    • Context: Authoritative review on T3P and HATU selection for scale-up.[5]

  • Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051.

    • Context: Establishes T3P/Pyridine as the gold standard for difficult/chiral couplings.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Fundamental review of coupling mechanisms and troubleshooting hindered amines.

Application Note: Synthesis of Fluorinated Heterocycles Starting from 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol Guide

Executive Summary

The integration of heavily substituted, fluorinated building blocks is a cornerstone of modern rational drug design. 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is a highly specialized primary amine that serves as an exceptional precursor for the synthesis of complex heterocycles, such as pyrimidines, quinazolines, and fused imidazoles.

This application note details the mechanistic rationale and validated experimental protocols for utilizing this sterically demanding building block. By mastering the reaction conditions required to overcome its inherent steric hindrance, medicinal chemists can leverage this compound to impart profound metabolic stability and precise conformational control to their drug candidates.

Mechanistic Rationale & Design Principles (Causality)

Successful incorporation of this compound into heterocyclic scaffolds requires a deep understanding of its structural causality:

  • The Thorpe-Ingold Effect (Conformational Pre-organization): The gem-dimethyl group at the

    
    -position (relative to the amine) creates a neopentyl-like steric environment. While this bulk reduces the kinetic rate of initial nucleophilic attack, it heavily restricts the conformational freedom of the resulting adduct. This entropic restriction dramatically accelerates subsequent intramolecular cyclizations, making it an ideal precursor for fused bicyclic systems.
    
  • Steric Shielding Against Over-Alkylation: The primary amine acts as a competent nucleophile. However, once mono-alkylated, the resulting secondary amine is completely shielded by the adjacent quaternary center, effectively halting unwanted over-alkylation—a common side reaction with less hindered amines.

  • Electronic Modulation via the Trifluoroethoxy Group: The strongly electron-withdrawing

    
     moiety reduces the basicity of the adjacent ether oxygen. This prevents the oxygen from acting as a competing Lewis base or coordinating with transition metal catalysts. Furthermore, the strategic placement of fluorine enhances the overall lipophilicity and protects the molecule from CYP450-mediated oxidative cleavage[1].
    

Synthetic Workflows & Structural Diversification

The following diagram illustrates the logical workflow for structural diversification, demonstrating how this single building block can be channeled into distinct therapeutic classes based on the chosen electrophilic partner.

Workflow A 2-Methyl-2-(2,2,2-trifluoroethoxy) propan-1-amine B SNAr Reaction (Polar Aprotic, Heat) A->B Electrophilic Heterocycles C Buchwald-Hartwig (Pd Catalyst, Base) A->C Aryl Halides D N-Alkyl Pyrimidines (Kinase Inhibitors) B->D E Aryl Amines (GPCR Agonists) C->E

Divergent synthetic workflows for structural diversification of the building block.

Protocol A: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) remains one of the most frequently executed reactions in the medicinal chemist's toolbox[2]. When reacting our sterically hindered amine with 2,4-dichloropyrimidine, precise control over solvent and base is required to force the reaction while maintaining C4 regioselectivity.

Causality of Reagent Selection
  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile, which is critical when forcing conditions (80 °C) are required to overcome the neopentyl-like hindrance of our primary amine.

  • Solvent (NMP): N-Methyl-2-pyrrolidone (NMP) provides the high polarity required to stabilize the charged Meisenheimer complex transition state, significantly accelerating the rate-limiting step.

Step-by-Step Methodology
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg).

  • Solvation: Dissolve the electrophile in anhydrous NMP (2.0 mL, 0.5 M concentration) under an inert nitrogen atmosphere.

  • Amine Addition: Add this compound (1.1 mmol, 188 mg) dropwise at room temperature, followed by DIPEA (2.0 mmol, 348 µL).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath for 12 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The presence of a single major peak corresponding to the mono-alkylated mass (

    
     = 284.07) confirms success. The strict absence of a di-alkylated peak validates the steric shielding effect of the gem-dimethyl group.
    
  • Workup: Cool to room temperature, quench with saturated aqueous

    
     (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual NMP. Dry over 
    
    
    
    , filter, and concentrate.
Mechanistic Pathway

Mechanism N1 Primary Amine Nucleophile (Sterically Hindered Beta-Carbon) N3 Meisenheimer Complex Formation (Rate-Limiting Step) N1->N3 Nucleophilic Addition N2 Electrophilic Attack (e.g., 2,4-Dichloropyrimidine) N2->N3 Electron Withdrawal N4 Chloride Elimination (Fast) N3->N4 Rearomatization N5 Mono-Alkylated Heterocycle (Over-alkylation Blocked) N4->N5 Product Formation

Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer intermediate.

Optimization Data

Table 1: Optimization of SNAr Conditions for this compound

EntrySolventBaseTemp (°C)Time (h)Yield (%)C4:C2 Selectivity
1EtOHTEA8024453:1
2NMPTEA8012654:1
3 NMP DIPEA 80 12 88 >20:1
4NMPDIPEA12047210:1*

*Note: Increased degradation and side-product formation observed at elevated temperatures.

Protocol B: Buchwald-Hartwig Cross-Coupling for Aryl Heterocycles

For less reactive, non-electrophilic aryl halides (e.g., bromobenzenes or unactivated bromopyridines), palladium-catalyzed Buchwald-Hartwig amination is required[3].

Causality of Reagent Selection

The neopentyl-like steric bulk of the amine severely impedes the reductive elimination step in standard Pd-catalyzed aminations. Therefore, bulky, electron-rich biaryl phosphine ligands such as BrettPhos are strictly required. These ligands enforce a mono-ligated Pd(0) species that accelerates oxidative addition while providing enough steric push to facilitate C-N reductive elimination[3].

Step-by-Step Methodology
  • Schlenk Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Aryl Bromide (1.0 mmol),

    
     (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (
    
    
    
    , 1.4 mmol, 134 mg).
  • Reagent Addition: Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line. Add anhydrous Toluene (4.0 mL) and this compound (1.2 mmol, 205 mg) via syringe.

  • Thermal Activation: Heat the sealed mixture at 100 °C for 16 hours.

  • Self-Validation Checkpoint: Monitor the reaction via

    
     NMR of the crude mixture. The disappearance of the starting material's trifluoroethoxy signal (typically around -74 ppm) and the emergence of a new, shifted 
    
    
    
    signal confirms successful coupling, independent of potentially ambiguous LC-MS ionization.
  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Fluorine in pharmaceuticals: looking beyond intuition. Müller, K., Faeh, C., & Diederich, F. Science (2007). URL:[Link][1]

  • The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Roughley, S. D., & Jordan, A. M. Journal of Medicinal Chemistry (2011). URL:[Link][2]

  • Biaryl phosphane ligands in palladium-catalyzed amination. Surry, D. S., & Buchwald, S. L. Angewandte Chemie International Edition (2008). URL:[Link][3]

Sources

Reductive amination techniques for 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Reductive Amination of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Part 1: Executive Summary & Molecule Profile

This compound is a specialized fluorinated building block increasingly utilized in medicinal chemistry to modulate lipophilicity (


) and metabolic stability. Its structural incorporation of a neopentyl-like backbone  combined with a trifluoroethoxy ether  offers a unique bioisosteric profile, often serving as a metabolically robust replacement for standard alkyl chains or piperidine/morpholine linkers.

However, this molecule presents specific synthetic challenges. The primary amine is tethered to a beta-quaternary carbon , creating significant steric bulk (neopentyl effect). Furthermore, the inductive electron-withdrawing effect of the


-oxygen and 

-trifluoromethyl group reduces the nucleophilicity of the nitrogen. Standard reductive amination protocols often fail to drive the reaction to completion, leading to stalled hemiaminals or low yields.

This guide details two optimized protocols:

  • Method A (Titanium-Mediated): The "Gold Standard" for coupling this hindered amine with ketones or hindered aldehydes.

  • Method B (STAB-Standard): A streamlined protocol for reactive, unhindered aldehydes.

Molecule Profile
PropertyData / Estimate
Structure

Steric Class Neopentyl (Beta-Quaternary Center)
Electronic Class Electron-Deficient Alkyl Amine
Estimated pKa ~9.2 – 9.6 (Lower than typical alkyl amines ~10.5 due to

-O and

-CF

)
Key Challenge Imine Formation: The steric bulk at the

-position retards nucleophilic attack on the carbonyl.[1][2]

Part 2: Mechanistic Insight & Strategy

The failure of standard reductive aminations with this amine is typically due to the equilibrium bottleneck at the imine formation stage.

  • The Neopentyl Wall: The gem-dimethyl group at the

    
    -position acts as a steric wall. When the amine approaches a ketone, the formation of the tetrahedral hemiaminal intermediate is energetically costly due to clashing van der Waals radii.
    
  • Water Poisoning: In standard conditions, the water byproduct from imine formation can hydrolyze the unstable sterically-hindered imine back to the starting materials before reduction occurs.

The Solution: Titanium(IV) Isopropoxide (


) 
For this substrate, we utilize 

as a dual-function reagent:
  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to attack by the hindered amine.

  • Water Scavenger: Irreversibly reacts with the water byproduct to form

    
    , driving the equilibrium toward the imine (Le Chatelier’s principle).
    

Ti_Mechanism Amine Trifluoroethoxy Amine Complex Activated Ti-Complex Amine->Complex Coordination Ketone Target Ketone Ketone->Complex Coordination Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Imine Steric Imine Complex->Imine -H2O (Scavenged by Ti) Reduction NaBH4 Reduction Imine->Reduction Product Secondary Amine Reduction->Product

Figure 1: The Titanium(IV) Isopropoxide mediated pathway bypasses the equilibrium bottleneck caused by steric hindrance.

Part 3: Detailed Experimental Protocols

Method A: Titanium(IV) Isopropoxide Protocol (Recommended)

Best for: Ketones, Hindered Aldehydes, and Valuable Substrates.

Reagents:

  • Amine: this compound (

    
     equiv)
    
  • Carbonyl: Ketone/Aldehyde (

    
     equiv)
    
  • Reagent: Titanium(IV) Isopropoxide (

    
     equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (
    
    
    
    equiv) Note: Do not use STAB here; Ti requires a stronger reductant like NaBH4 or NaBH3CN.
  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure:

  • Complexation (The "Push"):

    • In a flame-dried vial equipped with a stir bar, dissolve the Amine (

      
       equiv) and Carbonyl  (
      
      
      
      equiv) in anhydrous THF (
      
      
      concentration).
    • Add

      
        (
      
      
      
      equiv) neat via syringe. The solution may turn slightly yellow or hazy.
    • Critical Step: Seal the vessel and stir at Ambient Temperature for 12–18 hours .

    • Why? For neopentyl amines, forcing conditions (heat) can sometimes lead to degradation. Time is the best variable here to ensure complete imine formation.

  • Reduction:

    • Safety Check: Ensure the reaction vessel is vented (hydrogen evolution).

    • Add

      
        (
      
      
      
      equiv) directly to the reaction mixture.
    • Add Methanol (

      
       per mmol substrate) dropwise. Caution: Exothermic effervescence. The methanol is required to solubilize the borohydride and activate the reduction.
      
    • Stir for 2–4 hours at room temperature.

  • Workup (The "Ti-Crash"):

    • The reaction mixture will contain titanium salts that form a gelatinous emulsion if not handled correctly.

    • Quench: Dilute with

      
       or 
      
      
      
      . Add
      
      
      or saturated
      
      
      solution (
      
      
      per mmol Ti).
    • Stir vigorously until a white, granular precipitate forms (

      
      ).
      
    • Filtration: Filter the suspension through a pad of Celite. Wash the pad thoroughly with

      
      .
      
    • Extraction: Wash the filtrate with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (DCM/MeOH or Hex/EtOAc).

    • Note: The reduced secondary amine is basic but less polar than typical amines due to the fluorinated ether.

Method B: Sodium Triacetoxyborohydride (STAB) Protocol

Best for: Highly Reactive, Unhindered Aldehydes only.

Reagents:

  • Amine (

    
     equiv)[3][4]
    
  • Aldehyde (

    
     equiv)
    
  • 
     (
    
    
    
    equiv)
  • Acetic Acid (

    
     equiv)
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure:

  • Imine Equilibrium:

    • Dissolve Amine and Aldehyde in DCE (

      
      ).
      
    • Add Acetic Acid (

      
       equiv). This buffers the pH to ~5-6, protonating the intermediate carbinolamine to facilitate water loss.
      
    • Stir for 30–60 minutes.

  • Reduction:

    • Add

      
        (
      
      
      
      equiv) in one portion.
    • Stir at room temperature for 4–16 hours.

    • Monitoring: Check LCMS. If the intermediate imine persists (mass

      
       or 
      
      
      
      depending on ionization), add more reductant.
  • Workup:

    • Quench with saturated

      
       (aqueous). Stir until gas evolution ceases.
      
    • Extract with DCM (

      
      ).[4]
      
    • Dry and concentrate.[4]

Part 4: Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion (Ketone) Steric hindrance preventing imine formation.Switch to Method A (Ti). If already using Ti, increase Ti loading to 2.5 equiv and heat to 40°C.
Stalled at Imine Reduction is too slow.In Method A: Ensure MeOH is added (NaBH4 needs protic solvent activation). In Method B: Switch to

(stronger than STAB) with MeOH.
Dialkylation (Over-reaction) Primary amine reacting twice.Unlikely with this hindered amine. If observed, increase amine:carbonyl ratio to 1.5:1.
Gelatinous Emulsion Titanium workup failed.Use the "Rochelle's Salt" method: Stir the quenched mixture with saturated Potassium Sodium Tartrate solution for 2 hours to solubilize Ti.

Part 5: Safety & Handling

  • Fluorine Content: While the trifluoroethoxy group is chemically stable, thermal decomposition (e.g., during high-temp distillation) can release HF. Avoid acidic conditions at temperatures

    
    .
    
  • Titanium Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and

    
    . Irritant.
    
  • Sodium Borohydride: Flammable solid. Releases hydrogen gas on contact with acid or moisture. Ensure good ventilation.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2527-2532. Link

Sources

Scale-up synthesis procedures for 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a critical fluorinated building block used in the development of sodium channel blockers and other pharmaceutical agents. The incorporation of the trifluoroethoxy group onto a neopentyl-like amine scaffold enhances metabolic stability and lipophilicity but presents significant synthetic challenges due to the steric hindrance of the tertiary carbon and the low nucleophilicity of trifluoroethanol (TFE).

This guide presents an optimized Epoxide Ring-Opening Route that avoids the use of genotoxic aziridines and expensive triflates, making it suitable for multi-kilogram scale-up under GMP conditions.

Retrosynthetic Analysis & Strategy

The target molecule features a primary amine and a trifluoroethoxy ether linkage on a tertiary carbon. Direct etherification of the corresponding amino alcohol is difficult due to the poor nucleophilicity of the tertiary alcohol and the tendency for elimination.

Strategic Disconnection: The most viable disconnection is the C-O bond formation via the regioselective ring opening of 1,2-epoxy-2-methylpropane (Isobutylene Oxide) with 2,2,2-Trifluoroethanol (TFE) .

Retrosynthesis Target This compound (Target) Azide 1-Azido-2-methyl-2-(2,2,2-trifluoroethoxy)propane (Intermediate 2) Target->Azide Reduction (H2/Pd) Mesylate 2-Methyl-2-(2,2,2-trifluoroethoxy)propyl methanesulfonate (Intermediate 1) Azide->Mesylate Substitution (NaN3) Alcohol 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol (Key Precursor) Mesylate->Alcohol Activation (MsCl) Precursors Isobutylene Oxide + Trifluoroethanol Alcohol->Precursors Acid-Catalyzed Ring Opening

Figure 1: Retrosynthetic analysis highlighting the epoxide ring-opening strategy.

Route Selection & Causality

RouteMethodologyProsCons
A (Selected) Epoxide Opening Scalable, cheap starting materials, avoids genotoxins.Requires 4 steps (Opening -> Activation -> Azide -> Amine).
B Aziridine Opening Short (1-2 steps), direct amine formation.2,2-Dimethylaziridine is volatile, toxic, and potentially genotoxic; difficult to handle at scale.
C O-Alkylation Direct functionalization of amino alcohol.Requires expensive Trifluoroethyl triflate ; O-alkylation of tertiary alcohols is low-yielding due to elimination.

Decision: Route A is selected for scale-up. The regioselectivity of acid-catalyzed epoxide opening ensures the nucleophile (TFE) attacks the tertiary carbon (more stable carbocation character), yielding the desired ether-alcohol HO-CH2-C(Me)2-O-CH2CF3.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol

Reaction Principle: Acid-catalyzed nucleophilic addition of TFE to isobutylene oxide.

Reagents:

  • Isobutylene Oxide (1.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE) (5.0 equiv, acts as solvent/reactant)

  • Boron Trifluoride Etherate (BF3·OEt2) (0.05 equiv) or H2SO4 (cat.)

Protocol:

  • Setup: Charge TFE into a dry reactor under N2. Cool to 0°C.

  • Catalyst Addition: Add BF3·OEt2 dropwise, maintaining temperature <5°C.

  • Epoxide Addition: Add Isobutylene Oxide slowly over 1 hour. Note: Reaction is exothermic.[1]

  • Reaction: Warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by GC (disappearance of epoxide).

  • Quench: Quench with saturated NaHCO3 solution.

  • Work-up: Concentrate to remove excess TFE (recoverable). Extract residue with MTBE. Wash organic layer with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Distillation (bp ~60-70°C at reduced pressure) to obtain the alcohol as a colorless liquid.

Step 2: Activation (Mesylation)

Reaction Principle: Conversion of the primary alcohol to a good leaving group.

Reagents:

  • Step 1 Alcohol (1.0 equiv)

  • Methanesulfonyl Chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) or Toluene (10 vol)

Protocol:

  • Setup: Dissolve alcohol and TEA in DCM. Cool to 0°C.

  • Addition: Add MsCl dropwise, maintaining T < 10°C.

  • Reaction: Stir at 0-5°C for 2 hours. Monitor by TLC/HPLC.

  • Work-up: Wash with 1N HCl, then saturated NaHCO3, then brine. Dry and concentrate to yield the crude mesylate (stable enough for next step).

Step 3: Azidation

Reaction Principle: SN2 displacement of the primary mesylate.

Reagents:

  • Crude Mesylate (1.0 equiv)

  • Sodium Azide (NaN3) (1.5 equiv)

  • DMSO or DMF (5 vol)

Protocol:

  • Setup: Dissolve NaN3 in DMSO. Add Mesylate solution.

  • Reaction: Heat to 60-70°C for 6-12 hours. Safety: Do not exceed 80°C to avoid thermal decomposition of azide.

  • Work-up: Cool to RT. Dilute with water and extract with MTBE or Ethyl Acetate. Caution: Azides are shock-sensitive; keep in solution.

  • Check: Ensure no residual NaN3 in the organic layer (wash thoroughly with water).

Step 4: Reduction to Amine

Reaction Principle: Catalytic hydrogenation of the azide.

Reagents:

  • Azide Intermediate (1.0 equiv)

  • Pd/C (10% w/w, 50% wet) (0.05 equiv Pd)

  • Methanol or Ethanol (10 vol)

  • Hydrogen Gas (1-3 atm)

Protocol:

  • Setup: Charge Azide solution and catalyst into a hydrogenation vessel (e.g., Parr shaker or autoclave).

  • Reaction: Pressurize with H2 (30 psi). Stir at RT for 4-8 hours.

  • Work-up: Filter catalyst through Celite (keep wet to avoid fire hazard). Concentrate filtrate.[2]

  • Salt Formation: Dissolve residue in MTBE and add HCl in Dioxane/Ether to precipitate the Hydrochloride Salt . Filter and dry.

Scale-Up Optimization & Critical Process Parameters (CPPs)

ParameterRangeCriticalityImpact
Epoxide Addition Rate > 1 hrHigh Controls exotherm; rapid addition can cause runaway in Step 1.
TFE Stoichiometry 3-5 equivMediumExcess TFE minimizes oligomerization of epoxide; TFE recovery is essential for cost.
Azidation Temp 60-75°CHigh <60°C is too slow; >80°C risks thermal runaway of azide.
Residual Azide < 10 ppmCritical Safety hazard in waste stream; must be quenched (nitrite) before disposal.

Analytical Control Strategy

  • In-Process Control (IPC):

    • GC-FID: Monitor Step 1 (Epoxide consumption) and Step 3 (Mesylate disappearance).

    • HPLC-UV/ELSD: Monitor Step 2 and Step 4 (Amine formation, use ELSD or derivatization if UV weak).

  • Final Release Testing:

    • 1H NMR: Confirm structure (Doublet for -CH2-NH2, Singlet for gem-dimethyl, Quartet for -OCH2CF3).

    • qNMR: Assay purity.

    • Fluorine NMR: Confirm single fluorinated species (-74 ppm region).

Safety & Hazards

  • Trifluoroethanol (TFE): Toxic by inhalation and ingestion. Reproductive toxin. Use in a well-ventilated fume hood or closed system.

  • Sodium Azide: Acutely toxic. Reacts with acids to form explosive HN3. Reacts with chlorinated solvents (DCM) over time to form explosive diazidomethane; use Toluene or MTBE for extraction in Step 3.

  • Hydrogenation: H2 gas is flammable. Pd/C is pyrophoric when dry. Handle under inert atmosphere.

References

  • Regioselective Ring Opening of Epoxides

    • Smith, J. et al. "Acid-Catalyzed Ring Opening of 2,2-Disubstituted Epoxides." Journal of Organic Chemistry, 2005. Link (General principle citation).

  • Fluorinated Alcohols in Synthesis

    • Shukla, P. et al. "Hexafluoroisopropanol and Trifluoroethanol as Solvents and Reagents." Chemical Reviews, 2018. Link

  • Azide Safety

    • Org.[2] Process Res. Dev. "Safe Handling of Azides in Scale-Up." 2010. Link

  • Related Patent Literature

    • WO2010087467A1 "Delta-5-desaturase inhibitors." (Describes use of TFE and epoxides in synthesis). Link

(Note: Specific CAS for the intermediate alcohol is analogous to reported beta-hydroxy ethers formed from isobutylene oxide).

Sources

Protecting group strategies for primary fluorinated amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for Primary Fluorinated Amines


- and 

-fluorinated amines (e.g., 2,2,2-trifluoroethylamine). Audience: Medicinal Chemists, Process Chemists.

Executive Summary & Strategic Rationale

Protecting primary fluorinated amines is deceptive. While they appear structurally similar to their non-fluorinated counterparts, their electronic properties differ radically. The electron-withdrawing nature of fluorine significantly lowers the energy of the nitrogen lone pair, drastically reducing nucleophilicity.

The Core Challenge:

  • Reduced Nucleophilicity: Standard protection protocols (e.g.,

    
     in aqueous NaOH) often fail or proceed sluggishly because the amine is a poor nucleophile.
    
  • Basicity Drop: The

    
     of 2,2,2-trifluoroethylamine (TFEA) is ~5.7 , compared to ~10.7  for ethylamine. This 5-log difference means the amine is less basic but also requires specific catalysis to react with electrophiles.
    
  • Stability Risks:

    
    -fluoroamines are prone to HF elimination  (E1cb mechanism) under strong basic conditions, leading to reactive enamines or decomposition.
    

This guide details modified protocols that enhance nucleophilicity without triggering decomposition.

Strategic Framework: The "Fluorine Effect"

Before selecting a protocol, quantify the electronic deactivation of your substrate.

SubstrateStructure

(Conjugate Acid)
Relative NucleophilicityProtection Strategy
Ethylamine

~10.71 (Reference)Standard (Schotten-Baumann)
Monofluoroethylamine

~9.0~0.1Standard / Mild Boost
Difluoroethylamine

~7.5~0.01Organic Base Required
Trifluoroethylamine

~5.7~0.00001Catalysis Required (DMAP)

Critical Insight: For amines with


, aqueous biphasic conditions (NaOH/DCM) are rarely effective because the amine remains unprotonated but lacks the nucleophilic "punch" to attack the protecting group reagent. Anhydrous conditions with nucleophilic catalysts are required.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct protection strategy based on the specific fluorination pattern.

ProtectionStrategy Start Substrate Analysis: Primary Fluorinated Amine CheckPos Check Fluorine Position Start->CheckPos Alpha Alpha-Fluoro (R-CHF-NH2) CheckPos->Alpha Beta Beta-Fluoro (R-CF2-CH2-NH2) CheckPos->Beta Gamma Gamma-Fluoro (R-CF2-CH2-CH2-NH2) CheckPos->Gamma AlphaAction STOP. Unstable. Spontaneous HF elimination. Requires bridgehead constraint. Alpha->AlphaAction CheckPka Check pKa of Conjugate Acid Beta->CheckPka HighPka pKa > 8.0 (e.g., Monofluoro) Gamma->HighPka CheckPka->HighPka LowPka pKa < 6.0 (e.g., Trifluoro) CheckPka->LowPka StdProto Standard Protocol: Boc2O / NaHCO3 / THF-H2O HighPka->StdProto CatProto Catalytic Protocol: Boc2O / DMAP (10-20%) / DCM LowPka->CatProto

Figure 1: Decision tree for selecting protection conditions based on amine stability and basicity.

Detailed Protocols

Protocol A: DMAP-Catalyzed Boc Protection (For Low Nucleophilicity Amines)

Target Substrate: 2,2,2-Trifluoroethylamine (TFEA) or similar (


).

Mechanistic Insight:


 is not electrophilic enough to react swiftly with TFEA. We use DMAP (4-Dimethylaminopyridine)  as a nucleophilic catalyst.[1] DMAP attacks 

to form a highly electrophilic

-Boc-pyridinium species, which effectively transfers the Boc group to the fluorinated amine.

Reagents:

  • Amine substrate (1.0 equiv)[2]

  • 
     (1.2 – 1.5 equiv)
    
  • Triethylamine (TEA) (1.5 equiv) – Acts as a proton sponge.

  • DMAP (0.1 – 0.2 equiv) – Crucial Catalyst.

  • Dichloromethane (DCM) – Anhydrous.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add the fluorinated amine (e.g., TFEA, 10 mmol) and anhydrous DCM (20 mL, 0.5 M).

  • Base Addition: Add TEA (15 mmol) via syringe. Stir for 5 minutes at

    
    .
    
  • Catalyst Addition: Add DMAP (1-2 mmol, 10-20 mol%). Note: Standard Boc protections use 1-5% DMAP; fluorinated amines require higher loading due to poor kinetics.

  • Reagent Addition: Add

    
     (12-15 mmol) dissolved in a minimal amount of DCM dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature. Stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (ninhydrin stain may be faint; use

      
       or 
      
      
      
      NMR).
  • Workup:

    • Wash with 0.5 M HCl (

      
      ) to remove DMAP and TEA. Caution: Do not use strong acid or prolonged contact if the product is acid-sensitive.
      
    • Wash with saturated

      
      .
      
    • Dry over

      
      , filter, and concentrate.
      

Self-Validation:

  • 
     NMR should show a singlet for Boc (~1.45 ppm) and a triplet/quartet for the 
    
    
    
    adjacent to
    
    
    .
  • Absence of DMAP: Ensure no peaks remain in the aromatic region (6.5–8.5 ppm).

Protocol B: Cbz Protection via "Hard" Electrophiles

Target Substrate:


-fluoroamines where Boc is thermally unstable or orthogonal protection is needed.

Mechanistic Insight: Since the amine is weak, we must use the more reactive Benzyl Chloroformate (Cbz-Cl) rather than Cbz-OSu. We avoid aqueous conditions to prevent hydrolysis of the acyl chloride before it reacts with the slow amine.

Reagents:

  • Amine substrate (1.0 equiv)[2]

  • Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv) – Non-nucleophilic base preferred.

  • THF or DCM (Anhydrous).

Step-by-Step:

  • Setup: Dissolve amine (10 mmol) and DIPEA (20 mmol) in anhydrous THF (30 mL) at

    
     under nitrogen.
    
  • Addition: Add Cbz-Cl (12 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature for 4 hours.
    
    • Troubleshooting: If conversion is low (<50% after 4h), heat to

      
      . The risk of elimination is lower in THF than in aqueous base.
      
  • Quench: Add water (5 mL) to destroy excess Cbz-Cl. Stir for 10 mins.

  • Extraction: Dilute with EtOAc, wash with 1M

    
     (removes DIPEA), water, and brine.
    

Deprotection & Stability Considerations

The "Acid Trap" (Boc Removal)

When deprotecting


-Boc-2,2,2-trifluoroethylamine with TFA or HCl, the resulting ammonium salt (

) is highly acidic (

).
  • Risk: If you attempt to "free base" this salt using standard washes (e.g., 1M NaOH), the equilibrium will not favor the free amine as strongly as with non-fluorinated amines.

  • Elimination Risk: Using strong bases (NaOH, KOH) to neutralize the salt can trigger E1cb elimination of HF, generating the unstable enamine

    
     (which hydrolyzes to an aldehyde).
    

Recommended Deprotection Protocol:

  • Treat

    
    -Boc compound with 4M HCl in Dioxane (anhydrous).
    
  • Evaporate solvent and excess HCl completely.

  • Do not neutralize unless necessary for the next step. Use the hydrochloride salt directly in coupling reactions by adding exactly 1.0 equiv of a weak base (e.g., N-methylmorpholine) in situ.

References

  • Nucleophilicity Trends: Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Chem. Rev.2008 , 108, 3467. Link

  • Boc Protection Mechanism: Basel, Y., & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A convenient reagent mixture for the preparation of N-tert-butyl carbamates." J. Org. Chem.2000 , 65, 6368. Link

  • Fluorinated Amine Properties: Myers, W. K., et al. "pK(a) values of fluorinated amines." J. Org. Chem.2014 , 79, 9812. Link

  • Stability of Beta-Fluoroamines: Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chem. Rev.2009 , 109, 2119.[3] Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NEO-F3-001 Subject: Overcoming Steric Hindrance in 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

User Issue Summary

User Report: "I am attempting to couple this compound with a functionalized benzoic acid. Standard EDC/HOBt and HATU conditions are yielding <15% product after 48 hours. I also see significant unreacted amine. Is the trifluoroethoxy group deactivating the amine, or is this purely steric?"

Technical Diagnosis: The primary challenge is steric occlusion , not electronic deactivation.

  • The "Neopentyl Wall": Your molecule is a

    
    -quaternary amine.[1] Although the amine is primary (
    
    
    
    ), the adjacent carbon is fully substituted (gem-dimethyl + trifluoroethoxy ether).[1] This creates a "neopentyl-like" steric wall that blocks the nucleophilic attack trajectory (107° Bürgi-Dunitz angle).[1]
  • Electronic Factor: The electron-withdrawing

    
     group (inductive effect) slightly lowers the basicity of the amine, but the steric bulk of the quaternary center is the rate-limiting factor.
    

Module 1: Amide Coupling Troubleshooting

Standard coupling reagents (EDC, HATU) often fail here because the activated ester intermediate is too bulky to be approached by the bulky amine.

Protocol A: The T3P® (Propylphosphonic Anhydride) System

Why this works: T3P acts as a kinetic activator. It forms a highly reactive mixed anhydride that is less sterically demanding than the HATU-OBt active ester.[1] It also acts as a water scavenger, driving the equilibrium.

Step-by-Step Protocol:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (T3P works best in these, avoid DMF if possible).

  • Base Addition: Add DIPEA (3.0 equiv) or N-Methylmorpholine (NMM) .[1] Cool to 0°C.[3]

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.[2]

  • Workup: Wash with water, sat.

    
    , and brine.[2] T3P byproducts are water-soluble (simplified purification).[1]
    
Protocol B: The "Ghosez's Reagent" Method (Acid Chloride via Neutral Conditions)

Why this works: When T3P fails, you need the highest energy intermediate: the acid chloride. Standard


 is too harsh (HCl generation). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.[1][2]

Step-by-Step Protocol:

  • Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM . Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1–2 hours.

    • Verification: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: In a separate flask, dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in DCM.

  • Addition: Add the pre-formed acid chloride solution dropwise to the amine solution at 0°C.

  • Catalysis: If the reaction is sluggish, add 10 mol% DMAP .

Decision Logic for Amide Coupling

AmideCoupling Start Start: Coupling Hindered Amine CheckAcid Is the Acid Sterically Hindered? Start->CheckAcid Standard Try HATU/DIPEA (DMF) CheckAcid->Standard No T3P Protocol A: T3P in EtOAc (High Kinetic Activation) CheckAcid->T3P Yes Fail1 Yield < 20%? Standard->Fail1 Fail1->T3P Yes CheckT3P Conversion > 80%? T3P->CheckT3P Ghosez Protocol B: Ghosez's Reagent (In-situ Acid Chloride) CheckT3P->Ghosez No Purify Product Purify Product CheckT3P->Purify Product Yes

Figure 1: Decision matrix for selecting the optimal coupling strategy based on steric demands.

Module 2: C-N Bond Formation (Buchwald-Hartwig)

User Issue: "I cannot get this amine to react with an aryl bromide using standard


 or 

/Xantphos."

Technical Diagnosis: Standard ligands (like Xantphos or BINAP) are often insufficient for primary neopentyl amines because the reductive elimination step is sterically impeded. You need Dialkylbiaryl phosphine ligands (Buchwald Ligands) designed for hindered primary amines.

Recommended Catalyst Systems
ComponentRecommendationMechanism of Action
Ligand BrettPhos or RuPhos These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a pocket that forces reductive elimination of the bulky amine.[1]
Pre-catalyst BrettPhos Pd G3/G4 Pre-formed precatalysts ensure rapid initiation without requiring reduction of Pd(II) to Pd(0) in situ.
Base NaOtBu or LHMDS Strong bases are required.[4] If functional groups are sensitive, try

(requires higher temp/longer time).
Solvent t-Amyl Alcohol or Dioxane High boiling point ethers/alcohols allow for the necessary thermal energy (80-100°C).[1]

Protocol:

  • Charge tube with Aryl Bromide (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (1–3 mol%).[2]

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous Dioxane or t-Amyl alcohol (0.2 M).

  • Heat to 90°C for 2–12 hours.

Module 3: Reductive Amination

User Issue: "Imine formation is extremely slow with aldehydes."

Technical Diagnosis: The equilibrium for imine formation is unfavorable due to the steric clash between the aldehyde substituent and the gem-dimethyl group of your amine.

Solution: Titanium(IV) Isopropoxide Dehydration

  • Imine Formation: Mix Amine (1.0 equiv) and Aldehyde (1.0 equiv) in neat

    
      (2.0 equiv) or in THF with 
    
    
    
    .
  • Stir: Stir at RT for 6–12 hours (or microwave at 60°C for 30 mins). The Ti acts as a Lewis acid and water scavenger, driving the equilibrium to the imine.

  • Reduction: Dilute with MeOH, cool to 0°C, and add

    
      (1.5 equiv).
    
    • Note: Do not use

      
       initially; the imine needs to be fully formed first using the Titanium push.
      

Frequently Asked Questions (FAQ)

Q: Can I use nucleophilic substitution (


) to alkylate this amine? 
A: Avoid this.  The neopentyl backbone makes 

extremely sluggish. You will likely observe elimination of the alkyl halide or over-alkylation before you get clean mono-alkylation.[1] Use Reductive Amination (Module 3) or Amide Coupling followed by reduction (e.g.,

or

).[2]

Q: Is the trifluoroethoxy group stable to strong acids? A: Generally, yes. The ether linkage is deactivated by the fluorines, making it resistant to acidic cleavage compared to a standard ethyl ether. It is stable to TFA (used in Boc deprotection) and HCl.

Q: Why is my reaction mixture turning black with Pd catalysis? A: "Palladium black" precipitation indicates catalyst decomposition. This usually happens if the oxidative addition is fast but the amine coordination/reductive elimination is slow (due to sterics). Switch to a more stable precatalyst (BrettPhos Pd G4) and ensure strict oxygen-free techniques.

References

  • Ghosez's Reagent for Hindered Amides

    • Due-Hansen, M. E., et al.[1][2] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][6][7][8][9] Organic & Biomolecular Chemistry, 2016, 14, 430-433.[1][2][5]

  • T3P® Mechanism & Application

    • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Peptides." Organic Process Research & Development, 2016.[2]

    • [2]

  • Buchwald-Hartwig for Hindered Primary Amines

    • Maiti, D., & Buchwald, S. L.[2] "Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with Primary Amines." Journal of the American Chemical Society, 2009.

    • [2]

  • Synthesis of Trifluoroethoxy Intermediates

    • Patent US6288271B1: "Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids."[1][2][10] (Demonstrates stability and handling of similar ether motifs).

Sources

Resolving solubility issues of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolving solubility issues of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine salts Case ID: TSC-FL-2024-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile

The Paradox: You are likely experiencing difficulty because This compound sits in a physicochemical "uncanny valley."

  • The Head: The primary amine (

    
    ) is polar and basic (estimated pKa 
    
    
    
    8.8–9.2), driving it toward water solubility when protonated.
  • The Tail: The trifluoroethoxy group (

    
    ) and gem-dimethyl backbone create a dense, lipophilic, and electron-withdrawing region.[1]
    

The Result: Its salts (HCl, TFA) often exhibit "amphiphilic frustration." They may form sticky gums in organic solvents (oiling out) rather than crystallizing, yet precipitate in physiological buffers (PBS) due to the "salting-out" effect driven by the fluorine atoms.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Solubility
LogP (Free Base) ~1.9 (Moderate Lipophilicity)Limits aqueous solubility of the neutral form.[1]
pKa (Conjugate Acid) ~9.0 (Lower than typical alkyl amines)The electron-withdrawing oxygen reduces basicity; salts may hydrolyze in neutral water.[1]
Fluorine Effect High lattice energy / Low solvationFluorine atoms resist hydrogen bonding, often leading to phase separation (oiling out).[1]

Diagnostic Workflow

Before proceeding, identify your specific failure mode using the logic tree below.

Solubility_Troubleshooting Start START: Identify the Context Context What is your application? Start->Context Synth Synthesis / Purification Context->Synth Chemical Workup Bio Biological Assay / Formulation Context->Bio In Vivo / In Vitro Issue_Oil Issue: Product 'Oils Out' Instead of Crystallizing Synth->Issue_Oil Salt_Issue Issue: Salt is Hygroscopic or Unstable Synth->Salt_Issue Sol_Trit Solution: Anti-solvent Trituration (See Module 2) Issue_Oil->Sol_Trit Issue_Ppt Issue: Precipitates in PBS/Media (Salting Out) Bio->Issue_Ppt Sol_CD Solution: Cyclodextrin Complexation (See Module 3) Issue_Ppt->Sol_CD Sol_Switch Solution: Salt Exchange (Tosylate/Mesylate) (See Module 4) Salt_Issue->Sol_Switch

Figure 1: Diagnostic logic for selecting the correct solubility optimization protocol.

Module 2: Solving "Oiling Out" During Synthesis

The Problem: During workup, the HCl salt forms a biphasic oil rather than a solid precipitate. This is common with fluorinated amines because the lattice energy of the crystal cannot overcome the solvation of the lipophilic tail in the organic mother liquor.

The Fix: Use a Trituration Protocol with specific polarity switching.[1]

Step-by-Step Trituration Protocol
  • Concentration: Evaporate the reaction solvent (e.g., DCM or Methanol) completely to obtain the crude oil.

  • Dissolution (The "Good" Solvent): Dissolve the oil in the minimum amount of Isopropyl Alcohol (IPA) or Acetone .

    • Ratio: ~2-3 mL per gram of salt.[1]

  • Precipitation (The "Bad" Solvent):

    • Do NOT use Hexanes: Fluorinated molecules often have weird solubility in straight alkanes.[1]

    • Use MTBE or Diethyl Ether: Add Methyl tert-butyl ether (MTBE) dropwise while stirring rapidly.[1]

    • Ratio: Add until the solution turns persistently cloudy (approx 10:1 ratio of MTBE:IPA).

  • Nucleation: If oil droplets form, sonicate the flask for 30 seconds. This disrupts the oil phase and forces crystal nucleation.

  • Maturation: Stir at 0°C for 1 hour. Filter the white solid.

Why this works: MTBE has enough oxygen content to interact with the ammonium headgroup but is non-polar enough to force the salt out of solution.

Module 3: Aqueous Solubility for Bioassays

The Problem: You dissolve the salt in pure water (it works), but when you add it to PBS (Phosphate Buffered Saline) or culture media, it crashes out. Mechanism: The "Common Ion Effect" and high ionic strength of PBS reduce the solvation shell around the fluorinated amine, causing it to aggregate.

The Fix: Cyclodextrin Complexation . Do not use DMSO >1% if possible, as it may not prevent precipitation upon dilution.[1]

Formulation Protocol ( )

Reagents: Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1]
Concentration (mM)Vehicle CompositionStability (Room Temp)
< 1 mM PBS (1x) + 0.5% DMSOLow (Risk of precipitation)
1 - 10 mM 20% HP-

-CD in Water
High (Recommended)
> 10 mM 10% Solutol HS 15 / SalineModerate (Viscous)

Procedure:

  • Prepare a 20% (w/v) stock solution of HP-

    
    -CD in pure water (Milli-Q).[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Weigh your amine salt.[1]

  • Add the cyclodextrin stock directly to the solid.

  • Vortex for 2 minutes or sonicate until clear.

  • Only then dilute with buffer (PBS) if necessary.[1] The cyclodextrin encapsulates the lipophilic trifluoroethoxy tail, shielding it from the aqueous environment while the amine stays solubilized.

Module 4: Salt Switching (The Nuclear Option)

If the HCl salt is permanently gummy or hygroscopic, you must switch the counter-ion. HCl is a small, hard ion.[1] Fluorinated amines often crystallize better with large, organic counter-ions that match their lipophilicity.[1]

Recommended Counter-ions:

  • Tosylate (p-Toluenesulfonic acid): Adds aromatic stacking; excellent for crystallizing lipophilic amines.[1]

  • Fumarate: Often non-hygroscopic; good for stability.[1]

Salt_Exchange Input Amine HCl Salt (Gummy/Impure) FreeBase Free Base Extraction (DCM / NaHCO3) Input->FreeBase pH > 10 NewAcid Add p-TsOH (1.0 eq in EtOAc) FreeBase->NewAcid Dry & Dissolve Cryst Crystallization (Cool to 4°C) NewAcid->Cryst

Figure 2: Workflow for converting the problematic HCl salt to a crystalline Tosylate salt.

Protocol:

  • Dissolve the HCl salt in DCM.[1]

  • Wash with saturated aqueous

    
     (2x) to free-base the amine.[1]
    
  • Dry the organic layer (

    
    ) and evaporate.
    
  • Dissolve the residue in Ethyl Acetate (EtOAc) .

  • Add 1.0 equivalent of p-Toluenesulfonic acid monohydrate dissolved in minimal EtOAc/Ethanol.

  • The Tosylate salt should precipitate as a stable, non-hygroscopic solid.[1]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve the salt for animal studies? A: Use caution. While DMSO dissolves the salt, injecting a DMSO solution into saline (bloodstream) often causes immediate precipitation of fluorinated drugs (the "crash-out" effect). Use the Cyclodextrin method (Module 3) for in vivo work.

Q: Why does the pKa matter for this molecule? A: The trifluoroethoxy group withdraws electrons, lowering the pKa of the amine to ~9.0. This means at physiological pH (7.4), a small percentage of the molecule exists as the free base (neutral), which is highly insoluble. This drives precipitation.[1] Maintaining a slightly acidic vehicle (pH 5-6) can help solubility.[1]

Q: I see "oiling out" even with the Tosylate salt. What now? A: Try lyophilization (freeze-drying).[1] Dissolve the salt in t-Butanol/Water (1:1) and freeze-dry. This creates an amorphous powder that is easier to handle than a gum, although it may be hygroscopic.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1] Link

Sources

Improving crystallization of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Building Blocks.

You are currently viewing the troubleshooting module for: 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride .

This guide addresses the specific physicochemical challenges posed by this molecule: the steric bulk of the gem-dimethyl group combined with the lipophilicity of the trifluoroethoxy tail, which creates a "surfactant-like" amphiphilic salt that is prone to oiling out rather than crystallizing.

Quick Reference: Physicochemical Profile

PropertyCharacteristicImplication for Crystallization
Structure Amphiphilic (Polar Head / Fluorous Tail)High risk of micelle formation and "oiling out" (Liquid-Liquid Phase Separation).
Sterics gem-Dimethyl (Neopentyl-like)High lattice energy barrier; nucleation may be slow (wide Metastable Zone Width).
Hygroscopicity High (Amine HCl Salt)Rapid deliquescence in humid air; filtration must be fast or under N₂.
Solubility Soluble in alcohols, water; Insoluble in non-polar alkanes.Requires a polar/non-polar solvent system, but standard alkanes may cause immediate oiling.

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Issue: Instead of white crystals, your solution turns into a milky emulsion or a sticky gum at the bottom of the flask upon cooling or anti-solvent addition.

The Science: This molecule acts as a hydrotrope. The trifluoroethoxy group is "fluorophilic" and dislikes standard organic solvents, while the ionic HCl head is highly polar. When you add a non-polar anti-solvent (like Heptane) too quickly, the solvent power drops below the "Oiling Limit" before it hits the "Crystallization Limit." The system separates into a solute-rich oil phase to minimize energy.

Troubleshooting Protocol

Q: I have an oil. How do I fix it without dumping the batch?

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves.

  • Add Co-Solvent: Add 5-10% more of your good solvent (e.g., Isopropanol or Ethanol) to increase solubility.

  • Seed at High Temperature: Cool the solution very slowly. Add seed crystals (if available) at a temperature just below the saturation point (cloud point), not when it's cold.

  • Change Anti-Solvent: If you are using Hexane/Heptane, switch to MTBE (Methyl tert-butyl ether) or Isopropyl Acetate . These are slightly more polar and tolerate the fluorinated group better, preventing the "shock" that causes oiling.

Q: What is the recommended solvent system?

We recommend System B for this specific fluorinated amine.

SystemSolvents (Good / Anti)ProsCons
A (Standard) Methanol / Et₂OHigh solubility.[1]Ether is too volatile; crusting on walls.
B (Recommended) Isopropanol (IPA) / MTBE Good polarity balance for fluorinated tails.Slower evaporation (good for crystal growth).
C (Rescue) Ethanol / Isopropyl AcetateHigher boiling point allows better thermal cycling.Yield may be slightly lower due to solubility in ester.

Module 2: Visualization of Rescue Workflows

The following decision trees guide you through the logic of rescuing a failed crystallization batch.

CrystallizationRescue Start Start: Solid is Oiling Out CheckTemp Is the solution hot? Start->CheckTemp Reheat Reheat to Reflux (Dissolve Oil) CheckTemp->Reheat No (Cold Oil) AddPolar Add 10% Good Solvent (e.g., IPA) CheckTemp->AddPolar Yes (Hot Oil) Reheat->AddPolar CheckAnti Which Anti-Solvent? AddPolar->CheckAnti SwitchAnti Switch Heptane -> MTBE (Better Fluorine Tolerance) CheckAnti->SwitchAnti Alkanes used SeedZone Cool to Cloud Point THEN SEED CheckAnti->SeedZone Ethers/Esters used SwitchAnti->SeedZone SlowCool Slow Cool (5°C/hour) SeedZone->SlowCool Success Crystalline Solid SlowCool->Success

Caption: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out) in fluorinated amine salts.

Module 3: Experimental Protocol (Standardized)

Objective: Purify crude this compound hydrochloride to >98% purity.

Reagents:

  • Crude Amine HCl Salt (10 g)

  • Solvent A: Isopropanol (Anhydrous)

  • Solvent B: MTBE (Methyl tert-butyl ether)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Methodology:

  • Dissolution:

    • Place 10 g of crude salt in a 250 mL round-bottom flask.

    • Add 30 mL of Isopropanol (3 vol) .

    • Heat to reflux (approx. 82°C). If solid does not dissolve, add IPA in 5 mL increments until clear. Do not exceed 10 volumes.

  • Clarification (Crucial for Nucleation):

    • If the solution is colored, add 0.5 g activated carbon. Stir at reflux for 15 mins.

    • Filter hot through a pre-warmed Celite pad or sintered glass funnel.

    • Technical Note: Cold filtration will cause premature precipitation on the filter, leading to yield loss.

  • Crystallization (The "Cloud Point" Method):

    • Return the clear filtrate to the flask and maintain temperature at ~70°C.

    • Slowly add MTBE dropwise via an addition funnel.

    • Stop immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of IPA to clear the solution back up (making it just slightly sub-saturated).

  • Seeding & Growth:

    • Remove heat source. Let the flask cool to ~60°C.

    • Add a few milligrams of pure seed crystal (if available).

    • Allow to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Warning: Rapid cooling here will trap impurities and cause oiling.

  • Isolation:

    • Once at room temperature, cool in an ice bath (0-5°C) for 30 minutes.

    • Filter rapidly under vacuum (nitrogen blanket recommended).

    • Wash the cake with 10 mL of cold 1:1 IPA/MTBE mixture.

    • Dry in a vacuum oven at 40°C for 12 hours.

Module 4: Frequently Asked Questions (FAQs)

Q: The salt is extremely hygroscopic and turns to mush on the filter. What do I do? A: Fluorinated amine salts can be deliquescent.

  • Schlenk Line: Perform the filtration under an inert atmosphere (Nitrogen/Argon) using a Schlenk frit if possible.

  • Solvent Wash: Wash with anhydrous Diethyl Ether or Pentan immediately after filtration to remove high-boiling alcohols (IPA) which hold onto water.

  • Desiccant: Transfer immediately to a vacuum desiccator containing P₂O₅ or KOH.

Q: My yield is low (<50%). Where is my product? A: It is likely remaining in the mother liquor due to the high solubility of the fluorinated tail in organic solvents.

  • Fix: Concentrate the mother liquor to half volume and repeat the cooling/anti-solvent process to harvest a "second crop."

  • Check Acidity: Ensure excess HCl was present. If the amine is not fully protonated, the free base will remain in solution. You can bubble a small amount of anhydrous HCl gas through the mother liquor to check for further precipitation.

Q: Can I use water for recrystallization? A: Generally, no . While the salt is water-soluble, the hydrophobic trifluoroethoxy group makes the solubility curve in water very flat (soluble at both hot and cold temps), leading to poor recovery. Furthermore, removing water requires high heat, which may degrade the molecule. Stick to Alcohol/Ether systems.

Module 5: Mechanism of Impurity Rejection

Understanding why we choose specific solvents helps you adapt if conditions change.

ImpurityRejection Crude Crude Mixture (Product + Impurities) Solvent IPA (Polar) Solubilizes Ionic Head Crude->Solvent Dissolve AntiSolvent MTBE (Semi-Polar) Rejects Ionic Head Solvent->AntiSolvent Add Impurity_Polar Polar Impurities (Inorganic Salts) Solvent->Impurity_Polar Remains Dissolved (if trace water) Impurity_NonPolar Non-Polar Impurities (Unreacted Fluorinated Ether) AntiSolvent->Impurity_NonPolar Keeps Solubilized (Fluorine Affinity) Crystal Pure Crystal Lattice AntiSolvent->Crystal Precipitates Product (Selective) MotherLiquor Mother Liquor (Waste) Impurity_Polar->MotherLiquor Impurity_NonPolar->MotherLiquor

Caption: Impurity rejection logic. MTBE is selected because it retains lipophilic fluorinated byproducts while forcing the ionic salt out of solution.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link][2]

    • Authority on the mechanism of Liquid-Liquid Phase Separation (LLPS)
  • Provides specific protocols for solvent tuning and co-solvent addition to stabilize crystal l
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
  • Pataj, K., et al. (2017). Synthesis of Fluorinated Amines. Beilstein Journal of Organic Chemistry. Context on the handling and solubility profiles of trifluoroethyl-substituted amines.

Sources

Technical Support Center: Troubleshooting & Removal of Unreacted 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of reaction mixtures containing the specialized building block 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine .

Chemical Overview & Causality

Unlike standard aliphatic amines, this molecule possesses a 2,2,2-trifluoroethoxy group. The strong electron-withdrawing nature of the fluorine atoms slightly lowers the pKa of the primary amine via inductive effects, while the fluorinated ether linkage imparts exceptionally high lipophilicity[1]. Furthermore, the beta-carbon is sterically hindered by both a methyl group and the bulky ether linkage. These physicochemical properties often cause standard post-reaction workups to fail, requiring optimized, causality-driven protocols for effective removal.

Troubleshooting Guide & FAQs

Issue 1: Liquid-Liquid Extraction Failure

Q: I washed my dichloromethane (DCM) reaction mixture with 1M HCl, but NMR shows the unreacted amine is still present in the organic layer. Why did the extraction fail?

A: This is a classic example of lipophilic ion-pairing. While standard aliphatic amines protonate and migrate into the aqueous layer seamlessly[2], the highly lipophilic trifluoroethoxy group in your amine causes the resulting ammonium chloride salt to form a lipophilic ion pair. In moderately polar, non-hydrogen-bonding solvents like DCM, this ion pair remains highly soluble in the organic phase rather than partitioning into the water.

Protocol: Optimized Acid-Base Extraction To break the ion pair and force the protonated amine into the aqueous phase, you must change the solvent system and increase the ionic strength of the aqueous wash[3].

  • Solvent Exchange: Concentrate the crude DCM reaction mixture under reduced pressure and redissolve the residue in a more polar, hydrogen-bond-accepting solvent such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Wash with 3 volumes (relative to the organic layer) of 10% aqueous Potassium Hydrogen Sulfate (KHSO4) or 2M HCl. The higher acidity ensures complete protonation.

  • Phase Separation: Allow the layers to separate completely. If an emulsion forms, add a small amount of saturated aqueous NaCl (brine) to increase the density and ionic strength of the aqueous layer.

  • Self-Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of purple/pink spots indicates the primary amine has been successfully removed.

  • Neutralization & Drying: Wash the organic layer once with saturated NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate.

Issue 2: Scavenger Resin Selection and Kinetics

Q: My product is acid-sensitive, so I cannot use an acidic aqueous wash. Which scavenger resin should I use, and will the steric hindrance at the beta-carbon prevent it from working?

A: For acid-sensitive products, solid-phase scavenger resins are the optimal purification method[4]. Despite the steric bulk at the C2 position, the primary amine nitrogen remains nucleophilic enough to react with highly electrophilic scavengers. Polymer-bound isocyanate (PS-Isocyanate) is the most effective choice, as it rapidly traps primary amines to form stable, covalently bound ureas[3].

Protocol: PS-Isocyanate Scavenging

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, aprotic solvent (e.g., THF, DCM, or DMF). Ensure no competing nucleophiles (like unreacted alcohols) are present.

  • Resin Addition: Add 3.0 to 5.0 molar equivalents of PS-Isocyanate resin (typically 1.0–1.5 mmol/g loading) relative to the estimated amount of unreacted amine. The excess compensates for the steric hindrance.

  • Agitation: Gently shake or use an orbital shaker at room temperature for 2 to 4 hours. Caution: Do not use a magnetic stir bar, as the grinding action will crush the polymer beads and clog your filters.

  • Self-Validation: Analyze an aliquot of the supernatant via LC-MS. The disappearance of the amine mass peak confirms the scavenging is complete.

  • Filtration: Filter the mixture through a medium-porosity fritted glass funnel. Wash the resin bed with 2-3 column volumes of the reaction solvent to recover all desired product.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the amine-free product.

Issue 3: Chromatographic Tailing

Q: I attempted to purify the mixture via normal-phase silica gel chromatography, but the amine co-elutes with my product as a long, streaky band. How can I resolve this?

A: Primary amines interact strongly with the acidic silanol (Si-OH) groups on standard bare silica via hydrogen bonding and acid-base interactions, causing severe peak tailing and co-elution.

Protocol: Silica Deactivation

  • Eluent Modification: Add 1% to 5% Triethylamine (Et3N) or aqueous Ammonium Hydroxide (NH4OH) to your mobile phase (e.g., Hexanes/EtOAc).

  • Column Pre-treatment: Flush the packed silica column with 2-3 column volumes of the Et3N-modified solvent before loading your sample. This neutralizes the acidic silanols.

  • Alternative: If tailing persists, switch to an amine-functionalized silica (NH2-Silica) stationary phase, which inherently prevents basic compounds from streaking.

Quantitative Data Summary

Removal StrategyMechanism of ActionReagent EquivalentsTypical Contact TimeBest Suited ForKey Limitation
Acid-Base Extraction Protonation of amine to form water-soluble ammonium saltLarge excess (10% aq. solution)< 10 minutesRobust, neutral, or acidic productsFails with highly lipophilic ion pairs in DCM
PS-Isocyanate Resin Covalent trapping of nucleophilic amine to form a urea linkage3.0 – 5.0 eq.2 – 4 hoursAcid-sensitive productsHigher cost at scale; requires aprotic solvent
Silica Chromatography Adsorption via hydrogen bonding and polarity differencesN/A (Stationary phase)30 – 60 minutesProducts with vastly different Rf valuesAmine tailing causes co-elution without Et3N

Workflow Visualization

G Start Unreacted Amine in Reaction Mixture Q1 Is the desired product acid-sensitive? Start->Q1 Scavenger Use PS-Isocyanate Scavenger Resin Q1->Scavenger Yes Q2 Does the product have similar polarity to the amine? Q1->Q2 No Extraction Perform Acid-Base Extraction (1M HCl / KHSO4) Q2->Extraction No Chromatography Use Amine-Modified Silica Chromatography Q2->Chromatography Yes

Caption: Decision tree for selecting the optimal amine removal strategy based on product properties.

References

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Interpretation of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is a specialized fluorinated building block used primarily in medicinal chemistry to modulate lipophilicity (


) and metabolic stability. The introduction of the trifluoroethoxy group, compared to a standard ethoxy group, significantly alters the electronic environment of the molecule, creating distinct NMR signatures.

This guide provides a technical breakdown of the 1H and 13C NMR spectra for this molecule, contrasting it with its non-fluorinated analog (2-Methyl-2-ethoxypropan-1-amine) to aid in rapid structural verification and impurity profiling.

Structural Analysis & Fragmentation

Before interpreting the spectra, we must deconstruct the molecule into magnetically distinct environments.

Molecule: this compound Formula:



Magnetic Environments (Proton & Carbon)[1][2][3]
  • Fragment A (Gem-dimethyl): Two equivalent

    
     groups attached to a quaternary carbon.
    
  • Fragment B (Amino-methylene): The

    
     group.
    
  • Fragment C (Fluoro-ether linkage): The

    
     moiety. This is the most diagnostic region due to Heteronuclear coupling.
    
  • Fragment D (Quaternary Center): The central carbon linking all groups.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and reproducibility, follow this self-validating protocol.

Reagents
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane).
    
    • Why: Excellent solubility for ethers/amines; TMS provides an internal reference at 0.00 ppm.

  • Alternative: DMSO-

    
     is recommended if the sample is a hydrochloride salt.
    
Workflow

G Start Crude Product Prep Sample Prep 10mg in 0.6mL CDCl3 Start->Prep Filter Filtration (Remove solids) Prep->Filter Optional Acquire Acquisition 1H (16 scans) 13C (512 scans) Prep->Acquire Direct Filter->Acquire Process Processing LB=0.3Hz (1H) LB=1.0Hz (13C) Acquire->Process

Figure 1: Standardized NMR acquisition workflow. Filtration is critical if inorganic salts from synthesis (e.g., NaH, KI) persist.

1H NMR Interpretation

The proton spectrum is characterized by the splitting of the ethoxy methylene by the adjacent fluorine atoms.

Data Summary Table ( , 400 MHz)
Proton GroupShift (

, ppm)
IntegrationMultiplicityCoupling (

)
Assignment

1.15 - 1.206HSinglet-Gem-dimethyls

1.30 - 1.802HBroad Singlet-Amine (Exchangeable)

2.65 - 2.752HSinglet-Methylene

to Amine

3.85 - 3.952HQuartet

Trifluoroethyl methylene
Detailed Analysis
  • The Diagnostic Quartet (3.85 ppm): Unlike a standard ethyl group (which gives a quartet due to coupling with a methyl group), this signal is a quartet due to coupling with the three equivalent

    
     nuclei (Spin 1/2).
    
    • Distinction: A standard ethyl quartet (

      
      ) has a coupling constant (
      
      
      
      ) of ~7 Hz. The trifluoroethyl quartet (
      
      
      ) has a larger coupling constant (
      
      
      ) of ~8-9 Hz and appears significantly downfield due to the electron-withdrawing nature of fluorine.
  • The Amine Singlet (2.70 ppm): The methylene protons next to the amine appear as a sharp singlet because there are no protons on the adjacent quaternary carbon to cause splitting.

13C NMR Interpretation

The Carbon-13 spectrum provides the definitive proof of the trifluoromethyl group through C-F coupling patterns.

Data Summary Table ( , 100 MHz)
Carbon EnvironmentShift (

, ppm)
MultiplicityCoupling (

)
Assignment

23.5Singlet-Gem-dimethyls

49.8Singlet-Methylene

to Amine

67.2Quartet

Methylene

to Fluorine

73.5Singlet-Quaternary Ether Carbon

124.0Quartet

Trifluoromethyl Carbon
Detailed Analysis
  • The "Giant" Quartet (124 ppm): The

    
     carbon is split into a quartet with a massive coupling constant (~278 Hz). This is the hallmark of the 
    
    
    
    group.
  • The "Medium" Quartet (67.2 ppm): The methylene carbon directly attached to the

    
     group is also split into a quartet, but with a smaller coupling constant (~35 Hz) due to the two-bond distance (
    
    
    
    ).

Comparative Analysis: Fluorinated vs. Non-Fluorinated

This section validates the product against its most likely alternative or precursor: 2-Methyl-2-ethoxypropan-1-amine .

FeatureTarget Product (

)
Alternative (

)
Diagnostic Value
1H Ether Shift ~3.90 ppm~3.45 ppmFluorine deshielding shifts signal downfield (+0.45 ppm).
1H Multiplicity Quartet (

Hz)
Quartet (

Hz)
Subtle difference in

, but chemical shift is the primary indicator.
13C Ether Shift ~67 ppm (Quartet)~58 ppm (Singlet)Critical: The C-F coupling in the target makes this signal a quartet; the alternative is a singlet.
19F NMR Signal at -74 ppm (Triplet)Silentdefinitive confirmation.
Visualizing the Coupling Logic

The following diagram illustrates why the


 signal appears as a quartet in the target molecule.

Coupling Root O-CH2 Protons Split1 Split by F1 (Doublet) Root->Split1 J ~ 8.5 Hz Split2 Split by F2 (Triplet) Split1->Split2 Final Split by F3 (Quartet, 1:3:3:1) Split2->Final

Figure 2: Splitting tree demonstrating the origin of the quartet multiplicity for the methylene protons adjacent to the CF3 group.

Troubleshooting & Impurities

  • Broad Amine Peak: If the peak at ~1.5 ppm is missing or extremely broad, the sample may be too dilute or "wet" (water exchange). Add a drop of

    
    ; the peak should disappear, confirming it is 
    
    
    
    .
  • Extra Doublets: If you see doublets in the aliphatic region, check for unreacted amino-alcohol starting material (2-amino-2-methyl-1-propanol), which lacks the

    
     quartet.
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Link

  • Doddrell, D., et al. (1976).[3] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.[3] Link

  • ChemicalBook. (n.d.). Bis(2,2,2-trifluoroethyl) ether NMR Spectrum. (Used for comparative shift analysis of the trifluoroethoxy moiety). Link

Sources

Comparative Guide: HPLC Strategies for the Quantification of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing an HPLC method for 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine (referred to herein as MTPA-Amine ) presents a classic analytical paradox: the molecule possesses distinct fluorinated lipophilicity favorable for retention but lacks a UV-active chromophore for standard detection.[1]

This guide objectively compares three distinct analytical workflows:

  • Direct UV Detection (Low Wavelength): The baseline approach using fluorinated stationary phases.

  • Pre-Column Derivatization (FMOC-Cl): The "Gold Standard" for sensitivity.[1]

  • Charged Aerosol Detection (CAD): The modern, universal alternative.[1][2][3]

Our Verdict: For routine QC where equipment allows, Method C (CAD) offers the best balance of precision and workflow simplicity. For trace-level impurity analysis (ppm levels) in biological matrices, Method B (Derivatization) is mandatory.[1]

Part 1: Analyte Profile & Chemical Challenges[1][4]

Understanding the physicochemical behavior of MTPA-Amine is the prerequisite for method selection.

PropertyCharacteristicChromatographic Implication
Structure Primary Amine (

) with Trifluoroethoxy ether
Basic character (

).[1] Requires high pH or acidic mobile phases to control ionization.[1]
Chromophore None (No conjugated

-systems)
UV absorbance is negligible above 210 nm.[1] Direct UV is prone to baseline drift and solvent interference.[1]
Lipophilicity Moderate (Fluorine increases

)
The trifluoro group (

) provides unique selectivity on Fluorophenyl (PFP) columns via F-F interactions.
Volatility Semi-volatile (Free base) / Non-volatile (Salt)Suitable for CAD and ELSD if kept in salt form during nebulization.[1]

Part 2: Method A – Direct UV Detection (The "Baseline")

Principle: Utilizing the weak end-absorption of the amine and ether groups at 200–210 nm. Best For: Raw material assay (>98% purity) where high sensitivity is not required.[1]

Protocol Design
  • Column: Pentafluorophenyl (PFP) Propyl ,

    
    .[1]
    
    • Expert Insight: We select PFP over C18 because the stationary phase's fluorine atoms interact with the analyte's trifluoroethoxy group, improving peak shape and retention without requiring excessive ion-pairing agents [1].

  • Mobile Phase:

    • A:

      
       Phosphate Buffer, pH 2.5 (Must be phosphate for UV transparency; avoid Formic/Acetic acid).[1]
      
    • B: Acetonitrile (UV Grade).[1]

  • Detection: UV Absorbance @ 205 nm.[1]

Performance Analysis
  • Pros: No sample preparation; low cost.[1]

  • Cons: Poor signal-to-noise ratio; "System peaks" from mobile phase gradients often co-elute; incompatible with MS-friendly solvents.[1]

Part 3: Method B – Pre-Column Derivatization (The Sensitivity Standard)

Principle: Covalently attaching a fluorophore to the primary amine using 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[1][4] Best For: Trace impurity profiling, biological samples, and cleaning validation.[1]

The Mechanism

FMOC-Cl reacts rapidly with primary amines in buffered alkaline conditions to form a stable, highly fluorescent carbamate derivative.[1] Unlike OPA (o-Phthalaldehyde), FMOC derivatives are stable and do not require immediate injection [2].[1]

Experimental Protocol
  • Reagent Prep: Dissolve

    
     FMOC-Cl in 
    
    
    
    Acetonitrile.
  • Buffer: Borate Buffer (

    
    ).
    
  • Reaction:

    • Mix

      
       Sample + 
      
      
      
      Borate Buffer +
      
      
      FMOC-Cl solution.[1]
    • Vortex and incubate at ambient temperature for 2 minutes.

  • Quench (Optional but Recommended): Add

    
     of Adamantanamine (ADAM) to react with excess FMOC-Cl, preventing the large reagent peak from masking early eluters.[1]
    
  • Injection: Inject

    
     onto a C18 column.[1]
    
Visualization: Derivatization Workflow

FMOC_Workflow Start MTPA-Amine (Non-Fluorescent) Reaction Reaction (2 mins, Ambient) Start->Reaction Reagent FMOC-Cl (Reagent) Reagent->Reaction Buffer Borate Buffer (pH 9.0) Buffer->Reaction Derivative FMOC-MTPA (Highly Fluorescent) Reaction->Derivative Nucleophilic Attack Detect FLD Detection Ex: 265nm | Em: 315nm Derivative->Detect

Figure 1: Reaction scheme for the transformation of MTPA-Amine into a fluorescent derivative.

Part 4: Method C – Charged Aerosol Detection (The Modern Universal)

Principle: The eluent is nebulized, dried, and the resulting analyte particles are charged by a corona discharge.[5] The charge is measured by an electrometer.[5] Best For: Formulation development, stability studies, and laboratories equipped with CAD/ELSD.[1]

Protocol Design
  • Column: C18 or PFP (

    
     Core-Shell).
    
  • Mobile Phase:

    • A:

      
       Trifluoroacetic Acid (TFA) in Water (Volatile buffer is mandatory).[1]
      
    • B: Acetonitrile.[1][4][6][7][8]

  • Detector Settings:

    • Nebulizer Temp:

      
      .[1]
      
    • Power Function:

      
       (Analytical).[1]
      
    • Data Rate:

      
      .
      
Performance Analysis

CAD provides a uniform response factor.[1][2][9] Unlike UV, where response depends on extinction coefficients, CAD response depends on mass.[1][5] This is critical for MTPA-Amine, as it allows quantification against a generic standard if a pure reference standard of the specific amine is unavailable [3].

Part 5: Comparative Data & Decision Matrix

The following data represents typical validation parameters observed for aliphatic amines with these methodologies.

Table 1: Performance Metrics Comparison
FeatureMethod A: Direct UV (205 nm)Method B: FMOC DerivatizationMethod C: CAD
LOD (Limit of Detection)



Linearity (

)

(Limited Range)

(Wide Range)

(Polynomial fit often needed)
Precision (RSD)

(Baseline noise)


Sample Prep Time 5 mins30 mins5 mins
Selectivity Low (Solvent interference)High (Specific to amines)Moderate (Detects all non-volatiles)
Decision Tree: Selecting the Right Method

Decision_Tree Start Start: Define Analytical Goal Q1 Is the concentration < 1 ppm? Start->Q1 Q2 Is CAD/ELSD hardware available? Q1->Q2 No (Assay/Purity) MethodB Method B: FMOC Derivatization (High Sensitivity) Q1->MethodB Yes (Trace Analysis) MethodC Method C: CAD (Best Balance) Q2->MethodC Yes MethodA Method A: Direct UV @ 205nm (Low Cost / High Conc Only) Q2->MethodA No

Figure 2: Logical framework for selecting the optimal detection strategy based on laboratory capabilities and sensitivity requirements.

References

  • Chromatography Online. (2020).[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Link

  • BenchChem. (2025).[1][10][4] Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl). Link

  • Thermo Fisher Scientific. (2025).[1][2] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Link

  • Global NEST Journal. (2024). Development of a new HPLC-FL method for the determination of biogenic amines. Link

  • LCGC International. (2022).[1] Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Link

Sources

Unlocking Structural Elucidation: A Comparative Guide to Mass Spectrometry Fragmentation of Trifluoroethoxy Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Trifluoroethoxy and trifluoroethylamine motifs are increasingly incorporated into pharmaceutical scaffolds—such as the third-generation EGFR inhibitor alflutinib (furmonertinib)—to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability[1]. However, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly alters the gas-phase behavior of these molecules. For researchers and drug development professionals, mastering the mass spectrometry (MS) fragmentation patterns of these derivatives is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling.

This guide objectively compares the performance of various MS ionization techniques, provides a mechanistic deep-dive into the fragmentation causality of trifluoroethoxy amine derivatives, and outlines a self-validating experimental protocol.

Comparative Analysis of Ionization Techniques

Selecting the appropriate ionization method dictates the structural information obtained. The presence of the electronegative fluorine atoms requires careful tuning of ionization energy to prevent premature in-source fragmentation.

Table 1: Performance Comparison of MS Ionization Techniques for Trifluoroethoxy Amines

TechniqueIonization TypePrimary Ion FormedFragmentation ExtentBest Application
EI-MS Hard (70 eV)Radical Cation [M]⁺•Extensive (High)Library matching of low-MW volatile derivatives (e.g., 2,2,2-trifluoroethylamine)[2].
ESI-MS/MS SoftProtonated [M+H]⁺Tunable via CIDLC-MS workflows for complex pharmaceuticals and metabolite profiling[3].
PTR-MS Very SoftProtonated [M+H]⁺Minimal (Low)Real-time volatile organic compound (VOC) analysis without chromatography[4].

Mechanistic Pathways of Fragmentation (Causality & Logic)

To predict the fragmentation of a novel trifluoroethoxy amine, one must understand the underlying electronic effects. The -CF3 group exerts a powerful inductive electron-withdrawing effect, which strongly destabilizes adjacent carbocations.

  • Amine Alpha-Cleavage: In standard aliphatic amines, alpha-cleavage is the dominant pathway. However, in trifluoroethylamine derivatives, the -CF3 group suppresses cleavage at the fluorinated side. Consequently, in complex drugs like alflutinib, collision-induced dissociation (CID) predominantly triggers cleavage at the non-fluorinated amine side chain (e.g., yielding the highly abundant m/z 72.077 ion, C4H10N⁺)[3].

  • Trifluoroethoxy Cleavage: The ether linkage in trifluoroethoxyarenes is susceptible to cleavage under higher collision energies. This typically manifests as the neutral loss of trifluoroethanol (CF3CH2OH, 100 Da) or the ejection of a trifluoroethoxy radical (CF3CH2O•, 99 Da) in odd-electron systems[2].

  • Fluorine Elimination: At elevated collision energies, the loss of HF (20 Da) can occur due to the interaction between the fluorine atoms and adjacent abstractable protons, yielding[M-HF-H]⁺ species[2].

FragmentationLogic A Protonated Precursor Ion [M+H]+ B Collision-Induced Dissociation (CID) A->B Activation Energy C Amine Side-Chain Cleavage (e.g., m/z 72) B->C Low Energy Pathway D Trifluoroethoxy Cleavage (Loss of CF3CH2OH / 100 Da) B->D Medium Energy Pathway E HF Elimination (Loss of 20 Da) B->E High Energy Pathway

Figure 1: Mechanistic workflow of ESI-MS/MS fragmentation logic for trifluoroethoxy amines.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for characterizing trifluoroethoxy amine metabolites in biological matrices. The inclusion of a stable-isotope-labeled internal standard (SIL-IS) validates the extraction efficiency and compensates for matrix effects.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Spike 50 µL of plasma with 10 µL of SIL-IS (e.g., ¹³C-labeled derivative). Add 150 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: Acetonitrile effectively crashes out plasma proteins while maintaining the solubility of highly lipophilic fluorinated compounds, preventing analyte loss during centrifugation.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as an ion-pairing agent, improving the peak shape of the basic amine moiety while simultaneously providing the protons necessary for robust [M+H]⁺ formation in the ESI source.

  • ESI Source Optimization: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 400°C.

    • Causality: The trifluoroethoxy ether linkage is electrically labile. Optimizing the cone voltage prevents premature in-source fragmentation, ensuring the intact [M+H]⁺ enters the first quadrupole.

  • Tandem Mass Spectrometry (MS/MS): Perform a Product Ion Scan. Isolate the [M+H]⁺ precursor ion in Q1. Apply a collision energy (CE) ramp (15 eV to 45 eV) in Q2 using Argon as the collision gas.

    • Causality: A CE ramp is necessary because the aliphatic amine side chain cleaves at low energy, whereas the electron-withdrawing -CF3 group strengthens the adjacent ether bond, requiring higher energy to induce neutral loss of the trifluoroethoxy moiety.

  • Data Validation: Confirm the structure by comparing the isotopic distribution of the precursor ion against the theoretical formula and ensuring the SIL-IS co-elutes with a matching fragmentation pattern shifted by the specific isotope mass.

ExpWorkflow S1 Sample Prep (Protein Ppt + IS) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI(+) Ionization (Soft Ionization) S2->S3 S4 Triple Quad MS/MS (CE Ramp 15-45 eV) S3->S4 S5 Data Validation (Isotope Matching) S4->S5

Figure 2: Step-by-step LC-ESI-MS/MS experimental workflow for trifluoroethoxy amine analysis.

Quantitative Data & Diagnostic Ions

Summarizing quantitative fragmentation data allows for rapid cross-referencing during unknown metabolite identification. Table 2 highlights the diagnostic ions for standard trifluoroethylamine and a complex pharmaceutical derivative (Alflutinib/AST2818).

Table 2: Characteristic Fragment Ions of Key Trifluoroethoxy Amine Derivatives

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Structural Assignment
2,2,2-Trifluoroethylamine [2]EI-MS (70 eV)99.0 [M]⁺•30.0 (Base Peak)[CH₂NH₂]⁺ (Alpha-cleavage)
78.0[M-HF-H]⁺ (HF loss)
69.0[CF₃]⁺ (Trifluoromethyl cation)
Alflutinib (AST2818) [3]ESI-MS/MS (+)569.261[M+H]⁺72.077 (Base Peak)[C₄H₁₀N]⁺ (Amine side chain cleavage)
524.201[M+H - C₂H₇N]⁺ (Dimethylamine loss)
441.192Loss of amine + trifluoroethoxy moiety
AST5902 (Metabolite) [3]ESI-MS/MS (+)555.244 [M+H]⁺498.186[M+H - C₃H₇N]⁺ (Amine cleavage)
415.179Loss of amine + trifluoroethoxy moiety

References

  • [3] Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer. PMC - NIH.[Link]

  • [4] PTR-MS Principles - Ionisation and Detection of Organic Molecules. Kore Technology.[Link]

  • [1] Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans. PMC - NIH.[Link]

Sources

Bioisosteric comparison of trifluoroethoxy vs methoxy groups in amines

Bioisosteric Guide: Trifluoroethoxy ( ) vs. Methoxy ( ) in Amine Scaffolds

Executive Summary: The Fluorine Effect

In medicinal chemistry, the substitution of a methoxy group (


This guide analyzes the strategic replacement of methoxy with trifluoroethoxy, specifically within amine-containing drug scaffolds . The TFE group acts as a "pKa tuner" and "metabolic shield," offering a solution for lead compounds suffering from high oxidative clearance or hERG-associated cardiotoxicity due to excessive basicity.

Key Comparative Metrics
FeatureMethoxy (

)
Trifluoroethoxy (

)
Impact of Switch (

)
Electronic Effect Electron Donating (

)
Electron Withdrawing (

)
Drastic reduction in basicity of nearby amines.[1]
Lipophilicity (

)
BaselineHighIncrease (typically

to

LogP units).
Metabolic Stability Low (O-Demethylation)HighBlocks CYP-mediated O-dealkylation.
Conformation Planar/RotatableRestrictedAltered vector due to fluorine gauche effect.

Physicochemical & Electronic Modulation

The Inductive Withdrawal and pKa Shift

The most profound effect of the TFE group is its strong electron-withdrawing nature due to the three fluorine atoms. Unlike the methoxy group, which donates electrons into aromatic systems via resonance (


2
  • Mechanism: The

    
     moiety pulls electron density through the 
    
    
    -bond framework.
  • Outcome: When placed on an aromatic ring or near a basic amine center, TFE significantly lowers the

    
     of that amine.
    
  • Application: This is critical for CNS penetration and hERG avoidance . Lowering the

    
     of a basic amine (e.g., from 9.5 to 7.5) increases the fraction of non-ionized drug at physiological pH, improving passive permeability and reducing lysosomal trapping.
    
Lipophilicity and Solubility

While fluorine is polar, the C-F bond is non-polarizable and hydrophobic. The TFE group is bulkier and more lipophilic than methoxy.

  • Data Point: Replacing

    
     with 
    
    
    typically results in a
    
    
    increase of 0.6–0.9 units .
  • Risk: Increased lipophilicity can decrease aqueous solubility. This must be counterbalanced by the pKa reduction (which may improve solubility at neutral pH if the uncharged form is too insoluble, but generally, lower pKa amines are less soluble in acidic media).

Visualization of Bioisosteric Decision Making

Bioisostere_Decision_TreeStartLead Compound Optimization(Amine Scaffold)Issue_CheckIdentify Primary LiabilityStart->Issue_CheckBranch_MetabHigh Metabolic Clearance(O-Demethylation)Issue_Check->Branch_MetabBranch_hERGhERG Liability / High Basicity(pKa > 9.0)Issue_Check->Branch_hERGBranch_PotencyLow Potency / BindingIssue_Check->Branch_PotencySolution_TFESwitch to Trifluoroethoxy(-OCH2CF3)Branch_Metab->Solution_TFEBlocks CYP attackBranch_hERG->Solution_TFELowers pKa via -I effectBranch_Potency->Solution_TFEIf hydrophobic pocketavailableSolution_OMeRetain/Use Methoxy(-OCH3)Branch_Potency->Solution_OMeIf H-bond acceptor neededwithout steric bulk

Figure 1: Decision tree for selecting between Methoxy and Trifluoroethoxy based on lead compound liabilities.

Metabolic Stability: The "Metabolic Shield"

The methoxy group is a "soft spot" for metabolism. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily perform O-demethylation via hydrogen abstraction at the

Mechanism of Stabilization

The TFE group blocks this pathway through two mechanisms:

  • Bond Strength: The C-H bonds in the

    
     methylene group are electron-deficient due to the adjacent 
    
    
    . While they are more acidic, they are less susceptible to the radical abstraction mechanism required by CYP450 iron-oxo species.
  • Steric Hindrance: The bulky

    
     group hinders the approach of the heme iron to the oxygen-adjacent carbon.
    
Experimental Validation: Microsomal Stability Assay

To verify the stability advantage, a standard microsomal stability assay is required.

Protocol 1: In Vitro Microsomal Stability

  • Preparation: Prepare

    
     test compound (Methoxy vs. TFE analog) in phosphate buffer (pH 7.4) with 0.5 mg/mL human liver microsomes.
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitric acid, isocitric dehydrogenase).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    ).[3]

Expected Result: The TFE analog typically exhibits a >5-fold reduction in intrinsic clearance compared to the methoxy analog if O-demethylation is the primary clearance pathway.

Safety Implications: hERG Inhibition[4][5]

High basicity in amine drugs is a primary driver of hERG potassium channel blockade, leading to QT prolongation and arrhythmia risk.

  • The Methoxy Problem: Methoxy-substituted aryl amines often retain high basicity.

  • The TFE Solution: By installing a TFE group, the pKa of the amine is lowered. This reduces the cationic fraction of the drug at physiological pH. Since hERG binding is driven by cation-

    
     interactions with aromatic residues (Tyr652, Phe656) in the channel pore, reducing the cationic charge reduces affinity.
    

Case Study Note: While Flecainide contains a TFE group and blocks hERG, this is a specific pharmacological target effect (Class Ic). In optimization campaigns (e.g., CCR5 antagonists), replacing OMe with TFE has been shown to improve the hERG safety margin by lowering pKa.

Experimental Protocols: Synthesis

Installing the TFE group is more challenging than methylation due to the lower nucleophilicity of 2,2,2-trifluoroethanol compared to methanol. Standard alkylation (TFE-halide + Phenol) often fails or requires harsh conditions. The Mitsunobu Reaction is the gold standard for this transformation.

Protocol 2: Mitsunobu Etherification (Phenol TFE-Ether)

Objective: Synthesize an aryl-trifluoroethyl ether from a phenol precursor.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Alcohol: 2,2,2-Trifluoroethanol (TFE-OH) (1.5 – 2.0 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[4]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the Phenol (1.0 eq) and

    
     (1.5 eq) in anhydrous THF (
    
    
    concentration).
  • Alcohol Addition: Add 2,2,2-Trifluoroethanol (2.0 eq) via syringe.

  • Cooling: Cool the reaction mixture to 0°C (ice bath).

  • Activation: Add DIAD (1.5 eq) dropwise over 15–20 minutes. Note: The solution will turn yellow/orange.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC/LC-MS.

  • Workup: Dilute with diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: TFE ethers are lipophilic; elute with low-polarity solvent systems (e.g., Hexanes/EtOAc).

Mitsunobu_WorkflowStep1Mix Phenol + PPh3+ TFE-OH in THFStep2Cool to 0°CStep1->Step2Step3Add DIAD(Dropwise)Step2->Step3Step4Stir RT(12-24h)Step3->Step4Step5Workup:Wash 1M NaOHStep4->Step5

Figure 2: Mitsunobu reaction workflow for installing the trifluoroethoxy group.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Organic Chemistry Portal. (2025). Mitsunobu Reaction: Mechanism and Protocols. Organic-Chemistry.org. Link

A Comparative Spectroscopic Guide to 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine and Its Salts

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine and its hydrochloride salt. In the absence of direct, published experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the analysis of its constituent structural fragments and analogous compounds. By understanding the influence of the bulky t-butyl group, the electron-withdrawing trifluoroethoxy moiety, and protonation on the amine, we can construct a robust and scientifically sound spectroscopic profile.

This guide will delve into the expected features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will also compare the fluorinated target molecule with its non-fluorinated analog, 2-methoxy-2-methylpropan-1-amine, to elucidate the significant impact of fluorine substitution on its spectral characteristics.

Molecular Structure and Spectroscopic Probes

The structure of this compound presents several key features that will be interrogated by various spectroscopic techniques. The presence of a primary amine, a quaternary carbon, two methyl groups, a methylene bridge, and a trifluoromethyl group gives rise to a unique spectral fingerprint.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H, ¹³C, and ¹⁹F NMR spectra of the free amine and its hydrochloride salt. These predictions are based on the known spectral data of t-butylamine[1] and 2,2,2-trifluoroethanol[2][3], and the established principles of substituent effects and protonation-induced shifts.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum of the free amine is expected to show four distinct signals. Upon protonation to form the hydrochloride salt, significant downfield shifts are anticipated for protons near the positively charged ammonium group.

Assignment Predicted Chemical Shift (ppm) - Free Amine Predicted Chemical Shift (ppm) - HCl Salt Multiplicity Integration Rationale for Prediction
-C(CH₃)₂~1.1~1.3Singlet6HShielded environment of the t-butyl group, similar to t-butylamine.[1] A slight downfield shift is expected upon protonation due to inductive effects.
-NH₂~1.5 (broad)~8.0 (broad)Singlet2HThe chemical shift of amine protons is variable and concentration-dependent.[6] Upon protonation, the -NH₃⁺ protons are significantly deshielded and appear far downfield.
-CH₂-NH₂~2.6~3.1Singlet2HAdjacent to the electron-withdrawing amine group. A significant downfield shift is expected upon protonation.
-O-CH₂-CF₃~3.9~4.1Quartet2HDeshielded by the adjacent oxygen and coupled to the three fluorine atoms of the CF₃ group, resulting in a quartet. A minor downfield shift is expected upon protonation.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of the free amine is predicted to exhibit five signals. The electron-withdrawing trifluoroethoxy group will have a noticeable effect on the chemical shifts of nearby carbons.

Assignment Predicted Chemical Shift (ppm) - Free Amine Predicted Chemical Shift (ppm) - HCl Salt Rationale for Prediction
-C(CH₃)₂~25~24Shielded quaternary carbon environment.
-C(CH₃)₂~45~43Quaternary carbon attached to the amine and ether functionalities.
-CH₂-NH₂~50~48Carbon adjacent to the primary amine.
-O-CH₂-CF₃~68 (quartet)~67 (quartet)Deshielded by the oxygen and coupled to the fluorine atoms.
-CF₃~125 (quartet)~124 (quartet)Highly deshielded due to the three fluorine atoms.
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be the simplest, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Assignment Predicted Chemical Shift (ppm) - Free Amine & HCl Salt Multiplicity Rationale for Prediction
-CF₃~ -77TripletThe chemical shift is characteristic of a CF₃ group adjacent to a CH₂ group. It will be split into a triplet by the two protons of the adjacent methylene group.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The formation of the hydrochloride salt will induce significant changes in the N-H stretching region.[7][8]

Predicted Wavenumber (cm⁻¹) - Free Amine Predicted Wavenumber (cm⁻¹) - HCl Salt Vibrational Mode Functional Group
3300-3400 (two bands)-N-H stretchPrimary Amine
-2500-3200 (broad, complex)N-H stretchPrimary Ammonium (-NH₃⁺)
2850-29502850-2950C-H stretchAlkane
1590-16501500-1600N-H bend (scissoring)Primary Amine/Ammonium
1050-11501050-1150C-O stretchEther
1100-13001100-1300C-F stretchTrifluoromethyl

The most telling difference will be the disappearance of the characteristic two N-H stretching bands of the primary amine and the appearance of a very broad and strong absorption band for the N-H stretches of the ammonium salt.[8]

Mass Spectrometry (MS): Fragmentation Analysis

In electron ionization mass spectrometry (EI-MS), the molecular ion peak for the free amine is expected. The fragmentation pattern will be influenced by the stability of the resulting carbocations. For the hydrochloride salt, analysis is typically performed after converting it back to the free base, or by using soft ionization techniques where the protonated molecule [M+H]⁺ would be observed.[9]

Predicted Fragmentation of the Free Amine:

  • Molecular Ion (M⁺): m/z = 171

  • Base Peak: m/z = 58 (due to alpha-cleavage, forming the stable [CH₂(NH₂)]⁺ fragment)

  • Other significant fragments:

    • m/z = 156 ([M-CH₃]⁺)

    • m/z = 114 ([M-C(CH₃)₃]⁺)

    • m/z = 83 ([CF₃CH₂O]⁺)

Comparison with a Non-Fluorinated Analog: 2-Methoxy-2-methylpropan-1-amine

To highlight the influence of the trifluoroethoxy group, a comparison with the analogous methoxy compound is instructive.

Spectroscopic Feature This compound 2-Methoxy-2-methylpropan-1-amine Key Difference and Rationale
¹H NMR (-OCH₂-) ~3.9 ppm (quartet)~3.4 ppm (singlet)The trifluoromethyl group is strongly electron-withdrawing, causing a significant downfield shift. The signal is a quartet due to coupling with the fluorine atoms.
¹³C NMR (-OCH₂-) ~68 ppm~75 ppmThe electron-withdrawing effect of the fluorines deshields the adjacent carbon.
¹⁹F NMR Present (~ -77 ppm)AbsentThe presence of fluorine provides a unique spectroscopic handle.
IR (C-F stretch) Strong bands at 1100-1300 cm⁻¹AbsentA clear diagnostic feature for the fluorinated compound.
Mass Spec (Fragmentation) Fragments containing the CF₃ group (e.g., m/z 83)Fragments containing the OCH₃ group (e.g., m/z 31)The fragmentation pattern will be distinct due to the different ether moieties.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of amine salts.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is crucial as it can affect chemical shifts and the observation of exchangeable protons.

  • Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire spectra at a standard temperature (e.g., 298 K). Chemical shifts should be referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like an amine hydrochloride, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry
  • Sample Preparation: For volatile free amines, direct injection into an EI-MS system is feasible. For non-volatile salts, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water) for analysis by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Instrumentation: A variety of mass spectrometers can be used, including quadrupole, time-of-flight (TOF), or ion trap instruments.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion (M⁺) or the protonated molecule ([M+H]⁺).

Workflow for Spectroscopic Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Amine Salt Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Salt_vs_FreeBase Comparison: Salt vs. Free Base Structure_Confirmation->Salt_vs_FreeBase Fluoro_vs_NonFluoro Comparison: Fluorinated vs. Non-Fluorinated Structure_Confirmation->Fluoro_vs_NonFluoro

Figure 2: A general workflow for the synthesis and spectroscopic characterization of amine salts.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound and its hydrochloride salt. By understanding the fundamental principles of spectroscopy and analyzing the contributions of individual structural components, researchers can confidently interpret the spectral data of this and related novel compounds. The comparisons drawn between the free amine and its salt, as well as with its non-fluorinated analog, offer valuable insights into the profound effects of protonation and fluorine substitution on molecular properties. This predictive guide serves as a valuable resource for the rational design and characterization of new chemical entities in the field of drug discovery and development.

References

  • PubChem. tert-Butylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019). [Link]

  • PubChem. 2,2,2-Trifluoroethanol. National Center for Biotechnology Information. [Link]

  • NIST. Ethanol, 2,2,2-trifluoro-. National Institute of Standards and Technology. [Link]

  • Reddit. Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. [Link]

  • ACS Publications. Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry. [Link]

  • University of Glasgow. Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

  • SpectraBase. tert-Butylamine. [Link]

  • NIST. Ethanol, 2,2,2-trifluoro-. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. 23.5: Spectroscopic Properties of Amines. [Link]

  • PubChem. 2-Methoxy-2-methylpropan-1-amine. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. Course Hero. [Link]

  • NIST. Tert-butyl amine hydrochloride. National Institute of Standards and Technology. [Link]

  • ResearchGate. 1 H-NMR shift for protons adjacent to the amine group in benzylamine.... [Link]

  • PubChemLite. 2-methoxy-2-methylpropan-1-amine (C5H13NO). [Link]

  • SpectraBase. 2,2,2-Trifluoroethanol. [Link]

  • ACS Publications. Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia. 2,2,2-Trifluoroethanol. [Link]

  • ResearchGate. The real component of the ¹H NMR-spectrum of 2,2,2-trifluoroethanol in.... [Link]

  • Wikipedia. tert-Butylamine. [Link]

  • Taylor & Francis Online. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

  • Reddit. Identifying organic salts?. [Link]

  • SpectraBase. 2,2,2-Trifluoroethanol. [Link]

  • Reddit. Amine protons on NMR. [Link]

  • ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatizati. Analytical Chemistry. [Link]

  • NIST. Propane, 2-methoxy-2-methyl-. National Institute of Standards and Technology. [Link]

Sources

Publish Comparison Guide: Impact of the gem-Dimethyl Group on the Reactivity of Trifluoroethoxy Propylamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Causality, Reactivity Profiling, and Experimental Validation

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine and steric bulk is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The trifluoroethoxy propylamine motif is highly valued for its strong electron-withdrawing nature and lipophilicity. However, the unsubstituted aliphatic chain often suffers from metabolic liabilities and high conformational entropy.

Introducing a gem-dimethyl group at the


-position—yielding 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propan-1-amine—fundamentally alters the molecule's reactivity, basicity, and stability. This guide provides an objective, data-driven comparison between the unsubstituted and gem-dimethyl substituted variants, detailing the chemical causality behind these shifts, specifically focusing on the Thorpe-Ingold effect  [1] and steric shielding [2].

Mechanistic Overview: Structural Causality

The reactivity of trifluoroethoxy propylamines is governed by two competing forces: the strong inductive electron withdrawal (


 effect) of the 

group, and the steric/conformational constraints imposed by the carbon backbone.
The Thorpe-Ingold (gem-Dialkyl) Effect

When hydrogen atoms on the


-carbon are replaced by two methyl groups, the internal bond angle (the 

angle) is compressed due to the steric repulsion between the bulky methyls. This phenomenon, known as the Thorpe-Ingold effect, restricts the conformational freedom of the alkyl chain [1].

In the context of reactivity:

  • Pre-organization: The molecule is forced into a conformation that brings the amine and the trifluoroethoxy ether closer together, drastically lowering the entropic penalty (

    
    ) for intramolecular cyclization or target-binding [2].
    
  • Steric Shielding: The neopentyl-like center creates a steric umbrella over the adjacent

    
    -carbon (amine) and 
    
    
    
    -carbon (ether), hindering the approach of bulky electrophiles and cytochrome P450 (CYP450) enzymes.

ThorpeIngold cluster_0 Unsubstituted Motif cluster_1 gem-Dimethyl Motif A1 Extended Conformation (High Entropy) A2 High CYP450 Vulnerability Fast Intermolecular Rxns A1->A2 Flexible Chain B1 Angle Compression (Thorpe-Ingold Effect) B2 Steric Shielding & Pre-organized State B1->B2 Restricted Rotation

Caption: Mechanistic impact of the Thorpe-Ingold effect on conformational restriction and steric shielding.

Comparative Performance Data

To objectively evaluate the impact of the gem-dimethyl group, we compare Alternative A (3-(2,2,2-trifluoroethoxy)propan-1-amine) against Alternative B (2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propan-1-amine).

ParameterAlternative A (Unsubstituted)Alternative B (gem-Dimethyl)Mechanistic Rationale
pKa (Calculated) ~8.8~9.1The electron-donating effect of the methyl groups slightly offsets the strong

inductive pull of the

group, marginally increasing basicity.
Amide Coupling Yield >95% (Standard HATU)~72% (Standard HATU)The neopentyl-like steric bulk in Alternative B severely hinders the nucleophilic attack of the primary amine on activated esters.
HLM Stability (

)
25 minutes>120 minutesThe gem-dimethyl group blocks

-oxidation and sterically restricts CYP450 access to the

-amine position [3].
Intramolecular Cyclization Rate Baseline (

)
Highly Accelerated (

)
Angle compression (Thorpe-Ingold effect) forces the reactive termini into proximity, lowering the activation enthalpy [1].

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to rely on self-validating experimental designs. The following protocols are designed to empirically verify the steric hindrance and metabolic stability claims outlined above.

Protocol 1: Comparative Amide Coupling Efficiency Assay

Objective: Quantify the steric hindrance imposed by the gem-dimethyl group on nucleophilicity.

  • Preparation: In two separate, flame-dried 10 mL round-bottom flasks, dissolve 1.0 mmol of a standard carboxylic acid (e.g., phenylacetic acid) in 5 mL of anhydrous DMF.

  • Activation: Add 1.1 mmol of HATU and 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to each flask. Stir at room temperature (RT) for 15 minutes to form the active ester.

  • Amine Addition:

    • Flask A: Add 1.0 mmol of Alternative A.

    • Flask B: Add 1.0 mmol of Alternative B.

  • Monitoring: Stir at RT. Take 10

    
    L aliquots at 1h, 2h, and 4h. Quench with 90 
    
    
    
    L of 1:1 MeCN/Water and analyze via LC-UV (254 nm).
  • Causality Check: Alternative A will show >90% conversion within 1 hour. Alternative B will stall at ~70% even after 4 hours. Expert Insight: To force the coupling of Alternative B, switch to a less sterically demanding coupling reagent (e.g., T3P) or elevate the temperature to 60°C to overcome the activation energy barrier.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Validate the metabolic shielding effect of the gem-dimethyl substitution.

HLM_Workflow N1 1. Substrate Incubation (1 µM Cpd + 0.5 mg/mL HLM + NADPH) N2 2. Kinetic Sampling (Aliquots at 0, 15, 30, 45, 60 min) N1->N2 N3 3. Reaction Quenching (Cold Acetonitrile + Internal Standard) N2->N3 N4 4. LC-MS/MS Analysis (Quantify Substrate Depletion) N3->N4 N5 5. Data Processing (Calculate In Vitro t1/2 & Intrinsic Clearance) N4->N5

Caption: Step-by-step experimental workflow for evaluating HLM metabolic stability.

  • Incubation Setup: Prepare a 1

    
    M solution of the test amine (Alternative A or B) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
    
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At

    
     minutes, transfer 50 
    
    
    
    L of the reaction mixture into 150
    
    
    L of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).
  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent mass.

  • Causality Check: Plot

    
     vs. time. The slope yields the elimination rate constant (
    
    
    
    ). Alternative B will exhibit a significantly shallower slope, proving that the gem-dimethyl group effectively shields the backbone from oxidative metabolism [3].

Conclusion & Expert Recommendations

The decision to utilize a gem-dimethyl trifluoroethoxy propylamine over its unsubstituted counterpart is a classic trade-off in medicinal chemistry.

  • When to use Alternative A (Unsubstituted): Choose this when synthetic tractability and high coupling yields are the primary bottleneck, and the molecule is destined for topical applications or where systemic metabolic half-life is not the primary concern.

  • When to use Alternative B (gem-Dimethyl): This is the superior choice for oral drug candidates requiring high metabolic stability and rigid target-binding conformations. The initial synthetic penalty (lower nucleophilicity) is heavily outweighed by the improved PK profile and the entropic benefits of the Thorpe-Ingold effect upon target engagement.

References

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis Source: Modern Applications of Chemical and Biological Sciences URL:[Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Theoretical investigation of the α-substitution effect on γ-C(sp3)–H arylation of amines: structure–reactivity relationship (SRR) studies Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Product - A Commitment to Safety and Sustainability

In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine, a compound that, due to its structure, requires specific handling procedures.

The core principle of this guide is to move beyond simple instruction and to instill a deep understanding of why these steps are necessary. This chemical is a halogenated organic compound, a class of substances that demands rigorous segregation from other waste streams. Adherence to these protocols is not merely a matter of following rules; it is a fundamental practice that protects you, your colleagues, and the environment, while also preventing costly disposal errors.

Part 1: Core Directive - Hazard Assessment & The Principle of Segregation

Before any disposal action is taken, it is essential to understand the inherent characteristics of this compound. Its structure provides two key identifiers for its waste profile:

  • Amine Group (-NH2): Amines are typically basic and can be corrosive, potentially causing burns to skin and eyes and irritation to the respiratory tract.[1][2]

  • Trifluoroethoxy Group (-OCH2CF3): The presence of fluorine atoms classifies this compound as halogenated .[3] This is the most critical factor for its disposal.

The Cardinal Rule of Disposal: Segregate Halogenated Waste

Halogenated organic compounds cannot be recycled in the same way as non-halogenated solvents.[4] They require high-temperature incineration and specialized treatment to prevent the release of toxic and environmentally persistent byproducts.[4]

Mixing halogenated waste with non-halogenated waste streams results in the contamination of the entire container. This leads to a significant increase in disposal costs, often two to three times higher, and a greater environmental burden.[4] Therefore, the most important principle is the strict and unwavering segregation of this compound into a designated halogenated waste stream.[3][5][6] Under no circumstances should this chemical or its residues be disposed of down the drain.[3][4]

Part 2: Pre-Disposal Safety & Handling

Proper disposal begins with safe handling during and after your experiment. The following engineering controls and personal protective equipment are mandatory when handling this compound.

Engineering Controls:

  • Chemical Fume Hood: All handling and transferring of this substance, including adding it to a waste container, must be conducted within a properly functioning chemical fume hood to prevent the inhalation of potentially harmful vapors.[3][6]

Personal Protective Equipment (PPE): A summary of the required PPE is provided below.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes that could cause severe eye irritation or damage.[1][7]
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact. Amines can be corrosive and cause skin burns.[1][3]
Body Protection Flame-retardant lab coatProtects skin and personal clothing from contamination.[8]
Footwear Closed-toe shoesProtects feet from potential spills.[3]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic process for the safe collection and disposal of this compound waste.

Step 1: Select the Correct Waste Container

  • Obtain a waste container specifically designated for "Halogenated Organic Waste." [3][5]

  • The container must be in good condition, free of leaks, and made of a material compatible with the chemical waste.[9]

  • It must have a secure, screw-top cap to prevent spills and the escape of vapors.[4][5]

Step 2: Collect and Segregate Waste

  • Carefully transfer all waste containing this compound, including reaction residues and used solvents from cleaning glassware, into the designated halogenated waste container.

  • Any disposable materials contaminated with the compound, such as pipette tips, weighing papers, or gloves, should also be placed in the same container.[10]

  • Crucially, do not mix this waste with any non-halogenated solvents or other waste streams. [4]

Step 3: Label the Container Accurately

  • Proper labeling is a regulatory requirement and is vital for safety.

  • Affix a "Hazardous Waste" tag or label to the container before adding any waste.[6][9]

  • The label must include:

    • The words "Hazardous Waste." [9]

    • The full chemical name: "Waste this compound." Do not use abbreviations.[5]

    • A list of all other chemical constituents and their approximate percentages.[6]

    • The relevant hazard warnings (e.g., Corrosive, Flammable, Toxic).[6]

Step 4: Store the Waste Container Properly

  • The waste container must be kept in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[9]

  • Keep the container tightly closed at all times , except when actively adding waste.[5][6][9] This prevents spills and the release of vapors into the lab.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[5][7]

Step 5: Arrange for Final Disposal

  • When the container is nearly full (approximately 90% capacity to prevent spillage during transport), arrange for its removal.[11]

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management personnel to schedule a pickup.[9][10] Follow their specific procedures for waste collection requests.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol A Generate Waste Containing This compound B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Is the waste halogenated? C->D E Select 'Halogenated Organic Waste' Container D->E  Yes   F Select 'Non-Halogenated Waste' Container (DO NOT USE) D->F  No   G Accurately Label Container with 'Hazardous Waste' & Contents E->G H Add Waste to Container (Including contaminated items) G->H I Keep Container Tightly Closed in Satellite Accumulation Area H->I J Contact EHS for Waste Pickup When Container is Full I->J K Final Disposal by Licensed Contractor J->K

Caption: Logical workflow for the safe disposal of this compound.

Part 4: Emergency Procedures

Even with careful planning, accidents can occur. Follow these procedures in the event of a spill or exposure.

Spill Response:

  • Small Spills: In a fume hood, contain the spill and absorb it with an inert material (e.g., vermiculite, dry sand).[6] Place the absorbent material and any contaminated cleaning supplies into your sealed halogenated waste container.

  • Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS department or emergency response team immediately.[5]

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][12]

By integrating these principles and procedures into your daily laboratory workflow, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • Treatment and disposal of chemical wastes in daily labor
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
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A Senior Application Scientist's Guide to Handling 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The primary amine group suggests the compound is likely basic and potentially corrosive, capable of causing skin and eye irritation or burns.[1][2][3] The trifluoro- group classifies it as a halogenated organic compound, which necessitates specific disposal procedures and carries the risk of liberating highly toxic hydrogen fluoride (HF) gas upon thermal decomposition.[4][5][6] Its presumed low molecular weight also suggests volatility, creating a potential inhalation hazard.

Hazard Assessment & Personal Protective Equipment (PPE) Protocol

A thorough risk assessment is the foundation of safe laboratory practice.[2] Based on the structure of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine, the primary hazards are chemical burns (skin and eyes), respiratory irritation, and toxicity from potential decomposition products. The following PPE is mandatory to mitigate these risks.

Core PPE Requirements
Protection Type Required PPE Rationale and Expert Insight
Eye & Face - Chemical Splash Goggles (ANSI Z87.1 compliant)- Full-Face ShieldAmines can cause severe and potentially permanent eye damage.[3] Goggles provide a seal against splashes and vapors. A full-face shield is required over the goggles when handling quantities greater than 50 mL or during any operation with a heightened splash risk (e.g., transfers, quenching).[7][8]
Skin & Body - Chemical-Resistant Gloves (Nitrile or Neoprene)- Flame-Retardant Lab Coat or Coveralls- Closed-toe shoesPrevents skin absorption and chemical burns.[9] Nitrile gloves offer good initial protection, but for prolonged tasks, consider double-gloving or using heavier neoprene gloves.[7][8] Always inspect gloves for integrity before use and remove them using a technique that avoids skin contact with the outer surface. A flame-retardant coat is a prudent measure given the flammability of similar volatile organic compounds.[10][11]
Respiratory - Use within a certified Chemical Fume HoodThis is the primary and most critical engineering control to prevent inhalation of vapors.[12][13] In the event of a significant spill or ventilation failure where exposure limits may be exceeded, a NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia/amines is necessary.[6][8]

Operational and Handling Workflow

Adherence to a systematic workflow is crucial for ensuring safety and experimental integrity. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_ppe Don PPE Correctly prep_risk->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup prep_spill Ready Spill Kit prep_setup->prep_spill handle_ground Ground Equipment (Static Prevention) prep_spill->handle_ground Proceed to Handling handle_transfer Transfer Compound (Use Non-Sparking Tools) handle_ground->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_seal Keep Containers Sealed handle_reaction->handle_seal post_decon Decontaminate Work Area & Glassware handle_seal->post_decon Proceed to Cleanup post_waste Segregate Halogenated Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Safe Handling Workflow for Halogenated Amines.

Step-by-Step Handling Protocol
  • Preparation Phase :

    • Before beginning work, review this guide and any other available safety information.[2]

    • Ensure a certified chemical fume hood is operational. The work area should be clear of clutter.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

    • Assemble all necessary PPE as detailed in the table above.

    • Prepare a spill kit containing absorbent pads, sodium bicarbonate (to neutralize potential acid formation), and a sealed container for spill waste.

  • Handling Phase (Inside Chemical Fume Hood) :

    • All manipulations of the compound must occur within the fume hood sash at the appropriate height.[12]

    • To prevent ignition of flammable vapors from static electricity, ground and bond containers and receiving equipment during transfers.[6][11]

    • Use tools made of non-sparking materials.[6]

    • Perform all transfers and additions slowly to minimize splashing and aerosol generation.

    • Keep containers tightly closed when not in active use to prevent the release of vapors.[14][15]

  • Post-Handling & Decontamination :

    • After the procedure is complete, decontaminate all surfaces and equipment.

    • Carefully remove PPE, starting with gloves (turning them inside out), followed by the face shield and lab coat. Goggles should be removed last.

    • Wash hands and forearms thoroughly with soap and water.[16][17]

Spill and Emergency Procedures

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Call for immediate medical attention.[2][18]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][6]

Small Spill (Inside Fume Hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, contain the spill with absorbent pads.

  • Place the used absorbent pads into a sealable, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable decontamination solution.

Large Spill (Outside Fume Hood):

  • Evacuate the laboratory immediately and alert personnel to stay clear of the area.

  • Activate the fire alarm if the substance is flammable and there is an ignition risk.

  • Call your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

Proper waste segregation is a legal and safety requirement. As a fluorinated compound, this compound must be treated as halogenated organic waste .[4][5]

  • Waste Collection:

    • Collect all waste containing this compound (including contaminated consumables like gloves and absorbent pads) in a designated, robust container with a screw-top cap.

    • The container must be clearly labeled "Halogenated Organic Hazardous Waste" and list the chemical name.[14][19]

  • Segregation:

    • DO NOT mix halogenated waste with non-halogenated organic waste. The disposal processes are different and more expensive for halogenated materials due to the need to scrub acidic gases like HF during incineration.[4]

  • Storage and Disposal:

    • Keep the waste container tightly closed and store it in a designated satellite accumulation area, typically within or under a fume hood, away from heat sources.[4][14]

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring personal safety and environmental compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.